molecular formula C6H3ClINO2 B066092 4-Chloro-2-iodo-1-nitrobenzene CAS No. 160938-18-1

4-Chloro-2-iodo-1-nitrobenzene

Cat. No.: B066092
CAS No.: 160938-18-1
M. Wt: 283.45 g/mol
InChI Key: OTLJSDATRAVVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodo-1-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-iodo-1-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-iodo-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-iodo-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLJSDATRAVVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465548
Record name 4-chloro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160938-18-1
Record name 4-chloro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-iodo-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical and chemical properties of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Chloro-2-iodo-1-nitrobenzene (CAS No: 160938-18-1). This halogenated nitroaromatic compound is a versatile building block in organic synthesis, with significant potential in the development of pharmaceuticals and novel materials. This document summarizes its key physical and chemical characteristics, details experimental protocols for its synthesis and common reactions, and explores its known biological activities. All quantitative data is presented in structured tables for clarity, and key chemical transformations are illustrated with diagrams.

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a multi-functionalized aromatic compound featuring a nitro group, a chlorine atom, and an iodine atom attached to a benzene ring.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable intermediate in a variety of synthetic applications. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the presence of two distinct halogen atoms—a chloro and a more reactive iodo group—allows for selective functionalization through cross-coupling reactions.[1] Its utility extends to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.[1]

Physical Properties

The physical properties of 4-Chloro-2-iodo-1-nitrobenzene are summarized in the table below. It is a yellow crystalline solid that is slightly soluble in water but soluble in common organic solvents.[1][2] It is also noted to be sensitive to light.[1]

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1][2]
Appearance Yellow crystalline solid[2]
Melting Point 97-101 °C[1]
Solubility Slightly soluble in water[1]
Boiling Point Data not available
Density Data not available

Chemical Properties and Reactivity

The chemical behavior of 4-Chloro-2-iodo-1-nitrobenzene is primarily dictated by its three functional groups: the nitro, chloro, and iodo substituents.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack, particularly at the ortho and para positions.[1] This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The nitro group plays a crucial role in stabilizing this anionic intermediate.[1]

G reactant 4-Chloro-2-iodo-1-nitrobenzene + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + LG⁻ intermediate->product Elimination

Nucleophilic Aromatic Substitution Mechanism

Cross-Coupling Reactions

The presence of both chloro and iodo substituents, which are excellent leaving groups, makes 4-Chloro-2-iodo-1-nitrobenzene a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The reactivity of the halogens typically follows the order I > Br > Cl, allowing for selective reactions at the C-I bond.

G reactant1 4-Chloro-2-iodo-1-nitrobenzene product 4-Chloro-2-aryl-1-nitrobenzene reactant1->product reactant2 R-B(OH)₂ (Arylboronic acid) reactant2->product catalyst Pd Catalyst + Base catalyst->product byproduct I⁻ + B(OH)₃

Suzuki-Miyaura Cross-Coupling Reaction

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (NH₂) group under various conditions, providing a pathway to synthesize 4-chloro-2-iodoaniline.[1] This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.

G reactant 4-Chloro-2-iodo-1-nitrobenzene product 4-Chloro-2-iodoaniline reactant->product reagent Reducing Agent (e.g., Fe/HCl, H₂/Pd) reagent->product

Reduction of the Nitro Group

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the different electronic environments created by the substituents. Protons ortho to the nitro group are expected to be the most deshielded.
¹³C NMR The spectrum should display six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The carbons bonded to the halogens will also show characteristic shifts.
IR Spectroscopy Characteristic peaks are expected for the nitro group (asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-Cl stretch (around 800-600 cm⁻¹), and C-I stretch (around 600-500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂), the iodine atom (I), and the chlorine atom (Cl).

Experimental Protocols

Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

A common synthetic route to 4-Chloro-2-iodo-1-nitrobenzene involves the diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.[4]

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Distilled water

Procedure:

  • Dissolve 4-chloro-2-nitroaniline (e.g., 2 g, 0.0116 mol) in concentrated HCl (e.g., 10 ml) in a flask.

  • Cool the mixture in an ice bath to 0-5 °C (273-278 K).

  • Slowly add a solution of sodium nitrite (e.g., 0.96 g, 0.014 mol) in water while maintaining the temperature below 5 °C and stirring.

  • After 5 minutes, add a solution of potassium iodide (e.g., 2.17 g, 0.0134 mol) in water and continue to stir for 10 minutes at 0-5 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir.

  • Heat the mixture to facilitate the release of nitrogen gas and to reduce the volume.

  • Cool the resulting mixture in an ice bath overnight to allow the product to precipitate.

  • Filter the precipitate and wash it with distilled water. The crude product can be further purified by recrystallization.[4]

G start 4-Chloro-2-nitroaniline step1 Dissolve in conc. HCl Cool to 0-5 °C start->step1 step2 Add NaNO₂ solution step1->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Add KI solution diazonium->step3 product 4-Chloro-2-iodo-1-nitrobenzene step3->product

Synthesis Workflow

Biological Activity and Applications

4-Chloro-2-iodo-1-nitrobenzene has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. This suggests potential applications in modulating drug metabolism and could be a point of consideration in drug development to avoid unwanted drug-drug interactions. Its role as a versatile synthetic intermediate allows for its use in the creation of a wide range of biologically active molecules for screening in drug discovery programs.[1]

Safety and Handling

As with many nitroaromatic and halogenated compounds, 4-Chloro-2-iodo-1-nitrobenzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is noted to be light-sensitive and should be stored accordingly.[1]

Conclusion

4-Chloro-2-iodo-1-nitrobenzene is a valuable and versatile chemical intermediate with a rich reactivity profile. Its trifunctional nature allows for a range of selective chemical transformations, making it a powerful tool for synthetic chemists in academia and industry. While a comprehensive set of its physical and spectral data is not fully available in the public domain, its known properties and reactivity patterns provide a strong foundation for its application in the synthesis of novel compounds with potential utility in pharmaceuticals and materials science. Further research into its biological activities and reaction mechanisms will undoubtedly continue to expand its applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and reactivity of 4-chloro-2-iodo-1-nitrobenzene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and experimental context.

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene ring: a nitro group, a chloro group, and an iodo group. This specific substitution pattern imparts unique reactivity to the molecule, allowing for selective chemical transformations at different positions. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it a key substrate for various synthetic applications, including the development of novel pharmaceutical agents and materials.

Molecular Structure and Properties

The molecular structure of 4-chloro-2-iodo-1-nitrobenzene is characterized by a benzene ring substituted at positions 1, 2, and 4. The systematic IUPAC name for this compound is 4-chloro-2-iodo-1-nitrobenzene.

Table 1: Physicochemical Properties of 4-Chloro-2-iodo-1-nitrobenzene and Related Isomers

Property4-Chloro-2-iodo-1-nitrobenzene4-Chloro-1-iodo-2-nitrobenzene2-Chloro-1-iodo-4-nitrobenzene
CAS Number 160938-18-1[1]5446-05-9[2]41252-96-4[3]
Molecular Formula C₆H₃ClINO₂[1]C₆H₃ClINO₂[2]C₆H₃ClINO₂[3]
Molecular Weight 283.45 g/mol [1]283.45 g/mol [2]283.45 g/mol [3]
Appearance Yellow crystalline solidWhite to light yellow powder/crystal[2]Cream to brown powder[4]
Melting Point Not specified59.0 to 63.0 °C[2]96.0-102.0°C[4]
Boiling Point Not specifiedNot specifiedNot specified
Solubility Slightly soluble in water[5]Not specifiedNot specified

Bonding and Electronic Effects

The chemical behavior of 4-chloro-2-iodo-1-nitrobenzene is primarily dictated by the electronic effects of its substituents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. This makes the benzene ring electron-deficient and highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group[1].

  • Halogen Substituents (-Cl, -I): The chloro and iodo groups are also electron-withdrawing through induction but can act as weak electron-donors through resonance. Their primary role in the context of this molecule's reactivity is as leaving groups in nucleophilic aromatic substitution reactions. Iodine is a better leaving group than chlorine in such reactions.

The combination of these electronic effects results in a complex reactivity profile that can be harnessed for various synthetic transformations.

Synthesis

A common method for the synthesis of iodinated nitroaromatics is through the Sandmeyer reaction, which involves the diazotization of a corresponding nitroaniline followed by treatment with an iodide salt. While a specific protocol for 4-chloro-2-iodo-1-nitrobenzene is not detailed in the provided search results, a plausible synthetic route would start from 4-chloro-2-nitroaniline.

Experimental Protocol: Synthesis of 4-Chloro-1-iodo-2-nitrobenzene (as an example of a related isomer)

A detailed experimental protocol for the synthesis of the isomer 4-chloro-1-iodo-2-nitrobenzene has been reported[6]. This procedure can serve as a template for the synthesis of 4-chloro-2-iodo-1-nitrobenzene from the appropriate starting aniline.

  • Diazotization: 4-Chloro-2-nitroaniline (2 g, 0.0116 mol) is dissolved in concentrated HCl (10 ml). The mixture is cooled to 0-5 °C in an ice bath. A solution of NaNO₂ (0.96 g, 0.14 mol) in water is added dropwise while maintaining the temperature[6].

  • Iodination: After stirring for 5 minutes, a solution of KI (2.17 g, 0.0134 mol) is added, and the mixture is stirred for an additional 10 minutes at 0-5 °C[6].

  • Work-up: The ice bath is removed, and the reaction is allowed to warm to room temperature and then heated to facilitate the evolution of nitrogen gas. The mixture is then cooled overnight in an ice bath. The resulting precipitate is collected by filtration and washed with distilled water[6].

Synthesis_Workflow Start 4-Chloro-2-nitroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 4-Chloro-2-nitrophenyldiazonium chloride Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination Product 4-Chloro-2-iodo-1-nitrobenzene Iodination->Product

Caption: Plausible synthetic workflow for 4-chloro-2-iodo-1-nitrobenzene.

Reactivity

The primary mode of reactivity for 4-chloro-2-iodo-1-nitrobenzene is nucleophilic aromatic substitution (SₙAr) . The electron-deficient aromatic ring, activated by the nitro group, readily undergoes attack by nucleophiles.

The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex [1]. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge[1].

The regioselectivity of SₙAr reactions on this substrate is governed by the positions of the leaving groups (Cl and I) relative to the activating nitro group. Both the chloro and iodo substituents are in positions activated by the nitro group (ortho and para), making them susceptible to substitution. The relative reactivity of the two halogen leaving groups will depend on the specific nucleophile and reaction conditions, with iodide generally being a better leaving group than chloride.

SNAr_Mechanism Reactant 4-Chloro-2-iodo-1-nitrobenzene + Nu- Addition Nucleophilic Addition Reactant->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Leaving Group (X-) Meisenheimer->Elimination Product Substituted Product Elimination->Product

References

CAS number 160938-18-1 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Chloro-2-iodo-1-nitrobenzene (CAS Number: 160938-18-1)

This technical guide provides a comprehensive overview of the properties, hazards, and synthesis of 4-Chloro-2-iodo-1-nitrobenzene, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

4-Chloro-2-iodo-1-nitrobenzene is a halogenated nitroaromatic compound.[1] Its structure features a benzene ring substituted with a nitro group, a chlorine atom, and an iodine atom, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 4-Chloro-2-iodo-1-nitrobenzene

PropertyValueSource
CAS Number 160938-18-1[2]
IUPAC Name 4-chloro-2-iodo-1-nitrobenzeneSmolecule
Molecular Formula C₆H₃ClINO₂[2]
Molecular Weight 283.45 g/mol [2]
Appearance SolidAaron Chemicals
Melting Point 97°C to 101°CSmolecule
Boiling Point 309.263°C at 760 mmHgAaron Chemicals
Solubility Slightly soluble in waterSmolecule
InChI InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3HSmolecule
InChI Key OTLJSDATRAVVAV-UHFFFAOYSA-NSmolecule
SMILES C1=CC(=C(C=C1Cl)I)--INVALID-LINK--[O-]Smolecule

Synthesis

The synthesis of 4-chloro-2-iodo-1-nitrobenzene can be achieved through a multi-step process typically involving the nitration of chlorobenzene followed by iodination.[1] A detailed experimental protocol starting from 4-chloro-2-nitroaniline has been reported and is described below.[1]

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline[1]

This protocol describes a diazotization reaction followed by iodination.

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane

  • Methanol

  • Distilled water

  • Ice

Procedure:

  • Dissolve 2 g (0.0116 mol) of 4-chloro-2-nitroaniline in 10 ml of concentrated HCl in a flask.

  • Cool the mixture in an ice bath to a temperature of 273-278 K (0-5 °C).

  • Add 0.96 g (0.014 mol) of NaNO₂ to the solution while stirring.

  • After 5 minutes, add a solution of 2.17 g (0.0134 mol) of KI and continue stirring for 10 minutes at 273-278 K.

  • Remove the ice bath and allow the mixture to stir until it reaches room temperature.

  • Heat the mixture to facilitate the removal of nitrogen gas and to reduce the volume.

  • Cool the resulting mixture in an ice bath overnight to allow for precipitation.

  • Filter the obtained precipitate and wash it with distilled water.

  • Recrystallize the dried product from a mixture of dichloromethane and methanol to obtain yellow needle-like crystals of 4-chloro-2-iodo-1-nitrobenzene.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-chloro-2-iodo-1-nitrobenzene from 4-chloro-2-nitroaniline.

Synthesis_Workflow cluster_diazotization Diazotization cluster_iodination Iodination & Purification Start 4-Chloro-2-nitroaniline HCl Dissolve in conc. HCl Start->HCl Step 1 Cooling1 Cool to 0-5 °C HCl->Cooling1 Step 2 NaNO2 Add NaNO₂ Cooling1->NaNO2 Step 3 DiazoniumSalt Diazonium Salt Intermediate NaNO2->DiazoniumSalt Formation KI Add KI solution DiazoniumSalt->KI Step 4 Warm Warm to RT & Heat KI->Warm Step 5 Precipitate Precipitation (Cooling) Warm->Precipitate Step 6 Filter Filter & Wash Precipitate->Filter Step 7 Recrystallize Recrystallize Filter->Recrystallize Step 8 Product 4-Chloro-2-iodo-1-nitrobenzene Recrystallize->Product

Caption: Synthesis workflow for 4-Chloro-2-iodo-1-nitrobenzene.

Hazards and Safety Information

The primary hazard associated with 4-Chloro-2-iodo-1-nitrobenzene is its acute oral toxicity.[2] It is classified as harmful if swallowed.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2]

Safety Precautions: [2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[2]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • First Aid (Swallowing): If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[2]

  • Spills: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[2]

Toxicological Data: Detailed toxicological studies on 4-Chloro-2-iodo-1-nitrobenzene are limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Mechanism of Action and Biological Activity

4-Chloro-2-iodo-1-nitrobenzene exhibits reactivity towards both nucleophiles and electrophiles due to the electron-withdrawing nature of the nitro and chloro groups.[1] This reactivity is fundamental to its utility in various synthetic transformations.[1]

Studies have indicated that this compound has biological activity, specifically as an inhibitor of certain cytochrome P450 enzymes.[1] It has been identified as an inhibitor of CYP1A2 and CYP2C9, which could have implications for drug metabolism and toxicity.[1]

General Reactivity Diagram

The following diagram illustrates the key reactive sites on the 4-Chloro-2-iodo-1-nitrobenzene molecule.

Reactivity cluster_molecule 4-Chloro-2-iodo-1-nitrobenzene cluster_reactions Potential Reactions A Benzene Ring E Nucleophilic Aromatic Substitution A->E Susceptible to attack B Nitro Group (NO₂) G Reduction of Nitro Group B->G Can be reduced to an amine C Iodine (I) F Cross-Coupling Reactions (e.g., Suzuki) C->F Good leaving group D Chlorine (Cl) D->F Good leaving group

Caption: Reactivity of 4-Chloro-2-iodo-1-nitrobenzene.

References

Solubility Profile of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-iodo-1-nitrobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility information and presents detailed experimental protocols for solubility determination.

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation studies. This guide addresses the current knowledge on the solubility of this compound and provides methodologies for its empirical determination.

Solubility Data

Currently, there is a notable absence of specific quantitative solubility data for 4-Chloro-2-iodo-1-nitrobenzene in publicly accessible scientific literature and chemical databases. However, qualitative assessments indicate that the compound exhibits limited solubility in water and slight solubility in certain organic solvents.

Table 1: Qualitative Solubility of 4-Chloro-2-iodo-1-nitrobenzene

SolventQualitative SolubilitySource
WaterSlightly soluble[1][2]
ChloroformSlightly solubleChemical Supplier Data
MethanolSlightly solubleChemical Supplier Data
DichloromethaneSoluble (in mixture)Inferred from recrystallization data
EthanolSolubleInferred from related compounds

Note: The solubility in dichloromethane and methanol is inferred from a documented recrystallization procedure for a related compound, suggesting sufficient solubility for this process to be effective. The solubility in ethanol is inferred from the behavior of structurally similar iodo-nitro-aromatic compounds.

Given the lack of precise quantitative data, it is recommended that researchers determine the solubility of 4-Chloro-2-iodo-1-nitrobenzene in their specific solvent systems of interest. The following section provides a detailed experimental protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted equilibrium solubility method, which can be employed to accurately determine the solubility of 4-Chloro-2-iodo-1-nitrobenzene in various organic solvents.

Principle

An excess amount of the solid solute (4-Chloro-2-iodo-1-nitrobenzene) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • 4-Chloro-2-iodo-1-nitrobenzene (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials with screw caps

Procedure
  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature.

  • Sample Preparation: Add an excess amount of solid 4-Chloro-2-iodo-1-nitrobenzene to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Add a precise volume of the pre-heated solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it remains constant.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Analysis: Dilute the filtered saturated solution to a suitable concentration for analysis.

  • Determine the concentration of 4-Chloro-2-iodo-1-nitrobenzene in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

Data Calculation

The solubility (S) can be calculated using the following formula:

S (g/L) = (C × DF × V) / V_initial

Where:

  • C is the concentration of the diluted sample determined from the calibration curve (g/L).

  • DF is the dilution factor.

  • V is the final volume of the diluted sample (L).

  • V_initial is the initial volume of the filtered supernatant (L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G A Add excess 4-Chloro-2-iodo-1-nitrobenzene to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Analyze solute concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways

There is no information available in the scientific literature to suggest the involvement of 4-Chloro-2-iodo-1-nitrobenzene in any specific biological signaling pathways. As a chemical intermediate, its primary relevance is in synthetic chemistry rather than pharmacology or cell biology.

Conclusion

While quantitative solubility data for 4-Chloro-2-iodo-1-nitrobenzene remains to be formally documented, this guide provides the available qualitative information and a robust experimental framework for its determination. The provided protocol for the equilibrium solubility method offers a reliable approach for researchers to generate the necessary data for their specific applications, thereby facilitating the use of this compound in further research and development.

References

Spectroscopic Analysis of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 4-Chloro-2-iodo-1-nitrobenzene. Due to the limited availability of public experimental spectra for this specific molecule, this document combines existing computational data with predicted values based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also presented to facilitate further research and characterization.

Compound Identification

PropertyValue
IUPAC Name 4-Chloro-2-iodo-1-nitrobenzene
CAS Number 160938-18-1, 5446-05-9
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Chemical Structure O=N(=O)c1ccc(Cl)cc1I

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.8 - 8.2d
H-57.5 - 7.8dd
H-67.9 - 8.3d

Predictions are relative to TMS (δ 0.00) and are based on the additive effects of the chloro, iodo, and nitro substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-1148 - 152
C-290 - 95
C-3130 - 135
C-4138 - 142
C-5125 - 130
C-6122 - 127

Predictions are relative to TMS (δ 0.00). The carbon attached to the nitro group (C-1) is expected to be the most deshielded, while the carbon bearing the iodo group (C-2) will be significantly shielded (ipso-effect).

Infrared (IR) Spectroscopy

A computed vapor phase IR spectrum is available for 4-Chloro-2-iodo-1-nitrobenzene. The following table summarizes the key predicted vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
1590 - 1610MediumAromatic C=C stretch
1520 - 1540StrongAsymmetric NO₂ stretch
1340 - 1360StrongSymmetric NO₂ stretch
1090 - 1110MediumC-Cl stretch
800 - 850StrongC-H out-of-plane bending
650 - 680MediumC-I stretch

Data is based on a computed vapor phase IR spectrum.[1]

Mass Spectrometry (MS)

Experimental mass spectrometry data for 4-Chloro-2-iodo-1-nitrobenzene is not publicly available. The following table outlines the predicted major fragments based on the structure of the molecule and common fragmentation patterns of halogenated nitroaromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted FragmentNotes
283/285[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
253/255[M-NO]⁺Loss of nitric oxide.
237/239[M-NO₂]⁺Loss of the nitro group.
156[M-I]⁺Loss of the iodine atom.
127[I]⁺Iodine cation.
111/113[C₆H₃Cl]⁺Chlorophenyl fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for halogenated nitroaromatic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of 4-Chloro-2-iodo-1-nitrobenzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its compatibility with the NMR experiment.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile compounds, often used with LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown substituted aromatic compound like 4-Chloro-2-iodo-1-nitrobenzene.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_confirmation Structure Confirmation Unknown Unknown Aromatic Compound MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups (e.g., -NO2, C-Cl, C-I) Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR_1H 1H NMR NMR_13C 13C NMR NMR_1H->NMR_13C Determine Proton Environment & Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_13C->TwoD_NMR Determine Carbon Skeleton TwoD_NMR->Data_Analysis Confirm Connectivity Data_Analysis->NMR_1H Hypothesize Substitution Pattern Structure_Proposed Proposed Structure Data_Analysis->Structure_Proposed Confirmation Structure Confirmed Structure_Proposed->Confirmation Compare with predicted data or reference spectra

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-iodo-1-nitrobenzene (CAS No: 160938-18-1), an important intermediate in the synthesis of various functionalized aromatic compounds.[1] This document details a reliable synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound.

Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

The most commonly cited method for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene is a Sandmeyer-type reaction, which proceeds via the diazotization of an aromatic amine precursor, 4-Chloro-2-nitroaniline. This method is effective for introducing an iodine atom onto the aromatic ring.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Reactant 4-Chloro-2-nitroaniline Diazonium Diazonium Salt Intermediate Reactant->Diazonium 1. conc. HCl, Ice Bath (0-5 °C) 2. NaNO₂ (aq) Product 4-Chloro-2-iodo-1-nitrobenzene Diazonium->Product KI (aq), 0-5 °C, then warm to RT

Caption: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via diazotization.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from established literature procedures.[2]

  • Diazotization:

    • Dissolve 4-Chloro-2-nitroaniline (0.0116 mol, 2.0 g) in 10 mL of concentrated hydrochloric acid in a flask.

    • Cool the mixture in an ice bath to achieve a stable temperature between 0-5 °C (273-278 K).

    • While stirring vigorously, slowly add a solution of sodium nitrite (NaNO₂) (0.014 mol, 0.96 g) in water. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

    • Continue stirring the mixture in the ice bath for an additional 15-20 minutes after the addition is complete.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide (KI) (0.0134 mol, 2.17 g) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A precipitate should form as nitrogen gas evolves.

    • Continue stirring at 0-5 °C for 10-15 minutes.

  • Isolation and Purification:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, continuing to stir until the evolution of nitrogen gas ceases.

    • The mixture can be gently heated to facilitate the completion of the reaction.[2]

    • Cool the mixture overnight in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the precipitate thoroughly with cold distilled water.

    • The final product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane and methanol mixture, to yield yellow needles.[2]

Reagents and Conditions Summary
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Role
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.572.0 g (0.0116 mol)Starting Material
Concentrated HClHCl36.4610 mLAcid Catalyst
Sodium NitriteNaNO₂69.000.96 g (0.014 mol)Diazotizing Agent
Potassium IodideKI166.002.17 g (0.0134 mol)Iodine Source
Condition Value
Reaction Temperature0-5 °C (273-278 K)
SolventWater

Characterization of 4-Chloro-2-iodo-1-nitrobenzene

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. This involves a combination of physical property measurements and spectroscopic analysis.

Characterization Workflow Diagram

Characterization_Workflow Compound Synthesized 4-Chloro-2-iodo-1-nitrobenzene MP Melting Point Compound->MP Confirms Purity & Identity IR FT-IR Spectroscopy Compound->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Determines Chemical Environment of H & C Atoms MS Mass Spectrometry Compound->MS Determines Molecular Weight & Fragmentation Xray X-Ray Crystallography Compound->Xray Confirms Absolute Structure

Caption: Logical workflow for the characterization of the final product.

Physical and Chemical Properties
Property Value Source
Molecular FormulaC₆H₃ClINO₂[1][2][3]
Molecular Weight283.45 g/mol [1][2][3]
AppearanceYellow crystalline solid / Yellow needles[2][3]
Melting Point59-63 °C or 96.0-102.0 °C[4][5]

Note: A discrepancy exists in the reported melting points in the literature, which may be due to different crystalline forms or purity levels.

Spectroscopic and Structural Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • General Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).

  • Expected ¹H NMR Spectrum: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (doublets, doublets of doublets) will be influenced by the electron-withdrawing nitro group and the halogen substituents.

  • Expected ¹³C NMR Spectrum: The spectrum should display six signals for the six unique carbon atoms of the benzene ring. The carbons attached to the nitro group, iodine, and chlorine will be significantly shifted. For comparison, the carbons in 4-chloronitrobenzene appear at approximately 125.6, 129.6, 139.9, and 148.8 ppm.[6] The introduction of the iodo group at the C2 position is expected to cause a significant downfield shift for C2 and influence the shifts of adjacent carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • General Protocol: An IR spectrum is typically obtained by preparing a KBr pellet containing a small amount of the solid sample or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-O Stretching: Strong, asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[7][8]

    • Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

    • C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region may be present.

    • C-I Stretching: This bond vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

3. Mass Spectrometry (MS)

  • General Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Results:

    • Molecular Ion Peak (M⁺): The spectrum should show a characteristic molecular ion peak. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a pair of peaks at m/z ≈ 283 (for C₆H₃³⁵ClINO₂) and m/z ≈ 285 (for C₆H₃³⁷ClINO₂) is expected.

    • Major Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), O (M-16), and NO (M-30).[9][10] Other expected fragments could arise from the loss of the iodine radical (M-127) or the chlorine radical (M-35/37).

4. X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure.

  • General Protocol: A suitable single crystal is grown by slow evaporation from a solution (e.g., dichloromethane/methanol).[2] The crystal is mounted on a diffractometer, and diffraction data is collected to solve and refine the molecular structure.

  • Reported Crystal Data: The compound has been analyzed by X-ray crystallography, confirming its molecular structure.[2]

    • Crystal System: Monoclinic

    • Space Group: P2₁/c

    • Key Structural Features: The iodo and chloro moieties are in the plane of the benzene ring. The nitro group was observed to be disordered over two sites.[2] This analysis provides precise bond lengths and angles, confirming the connectivity of the atoms as 4-chloro, 2-iodo, and 1-nitro substitution on the benzene ring.[2]

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 4-chloro-2-iodo-1-nitrobenzene. Due to the limited availability of specific experimental data for this substrate, this document focuses on a predictive approach based on established principles of organic chemistry. It explores the directing effects of the chloro, iodo, and nitro substituents, predicts the regioselectivity of common EAS reactions, and offers hypothetical experimental protocols based on analogous transformations of similar compounds. This guide is intended to serve as a valuable resource for researchers in drug development and organic synthesis by providing a theoretical framework for designing synthetic routes involving 4-chloro-2-iodo-1-nitrobenzene.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of organic reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] The reactivity of the aromatic ring and the position of substitution are highly dependent on the nature of the substituents already present on the ring.

Substituents are broadly classified as either activating or deactivating groups. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] Conversely, deactivating groups withdraw electron density, rendering the ring less reactive.[2] Furthermore, substituents exert a directing effect, guiding the incoming electrophile to specific positions on the ring (ortho, meta, or para).

Substituent Effects in 4-Chloro-2-iodo-1-nitrobenzene

The reactivity and regioselectivity of electrophilic aromatic substitution on 4-chloro-2-iodo-1-nitrobenzene are governed by the interplay of the three substituents: a nitro group (-NO₂), a chloro group (-Cl), and an iodo group (-I).

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself.[3]

  • Chloro (-Cl) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect. However, they are ortho-, para-directors because their lone pairs of electrons can stabilize the positive charge of the arenium ion intermediate through resonance.[2]

In 4-chloro-2-iodo-1-nitrobenzene, the positions on the aromatic ring are numbered as follows:

Figure 1: Numbering of the aromatic ring in 4-chloro-2-iodo-1-nitrobenzene.

The directing effects of the substituents create a complex regioselectivity profile. The vacant positions for substitution are C-3, C-5, and C-6.

  • Position 3: Ortho to the iodo group and meta to both the nitro and chloro groups.

  • Position 5: Ortho to the chloro group and meta to both the nitro and iodo groups.

  • Position 6: Ortho to the nitro group, meta to the iodo group, and para to the chloro group.

The strong meta-directing effect of the nitro group will strongly favor substitution at positions 3 and 5. The ortho-, para-directing effects of the halogens will also influence the final product distribution. The chloro group directs to positions 2 (occupied), 6, and 4 (occupied). The iodo group directs to positions 1 (occupied), 3, and 6.

Therefore, a competition exists for substitution at positions 3, 5, and 6. The overall deactivation of the ring by all three substituents suggests that harsh reaction conditions will be necessary for electrophilic aromatic substitution to occur.

Predicted Regioselectivity in Common EAS Reactions

Based on the directing effects of the substituents, the following outcomes are predicted for common electrophilic aromatic substitution reactions. It is important to note that these are predictions and experimental verification is required.

Nitration

Nitration involves the introduction of a second nitro group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.[4] Given the strong deactivating nature of the existing nitro group, this reaction is expected to be very slow and require forcing conditions.

G Predicted Nitration of 4-Chloro-2-iodo-1-nitrobenzene cluster_products Possible Products reactant 4-Chloro-2-iodo-1-nitrobenzene reagents HNO₃, H₂SO₄ reactant->reagents product1 4-Chloro-2-iodo-1,3-dinitrobenzene (Major) reagents->product1 product2 4-Chloro-2-iodo-1,5-dinitrobenzene (Major) reagents->product2 product3 5-Chloro-3-iodo-1,2-dinitrobenzene (Minor) reagents->product3

Figure 2: Predicted products of the nitration of 4-chloro-2-iodo-1-nitrobenzene.

The meta-directing effect of the primary nitro group will strongly favor the introduction of the second nitro group at positions 3 and 5. The ortho-, para-directing effects of the halogens are likely to be overcome by the powerful nitro group. Steric hindrance from the adjacent iodo group might slightly disfavor substitution at position 3 compared to position 5. Substitution at position 6 is highly disfavored as it is ortho to the deactivating nitro group.

Predicted Major Products: 4-Chloro-2-iodo-1,3-dinitrobenzene and 4-Chloro-2-iodo-1,5-dinitrobenzene.

Halogenation

Halogenation (chlorination or bromination) would require a Lewis acid catalyst such as FeCl₃ or AlCl₃.[1] The overall deactivation of the ring will make this reaction challenging.

G Predicted Halogenation of 4-Chloro-2-iodo-1-nitrobenzene cluster_products Possible Products reactant 4-Chloro-2-iodo-1-nitrobenzene reagents X₂ (Cl₂ or Br₂) FeX₃ reactant->reagents product1 1-Chloro-3-halo-2-iodo-5-nitrobenzene (Major) reagents->product1 product2 1-Chloro-5-halo-2-iodo-3-nitrobenzene (Major) reagents->product2 product3 2-Chloro-1-halo-3-iodo-4-nitrobenzene (Minor) reagents->product3 G Predicted Sulfonation of 4-Chloro-2-iodo-1-nitrobenzene cluster_products Possible Products reactant 4-Chloro-2-iodo-1-nitrobenzene reagents SO₃, H₂SO₄ reactant->reagents product1 4-Chloro-2-iodo-1-nitrobenzene-5-sulfonic acid (Major) reagents->product1 product2 4-Chloro-2-iodo-1-nitrobenzene-3-sulfonic acid (Major) reagents->product2

References

reactivity of functional groups in 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-Chloro-2-iodo-1-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a versatile tri-substituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional groups—nitro, iodo, and chloro—each offering a unique handle for chemical modification.[1] The strategic manipulation of these groups enables the construction of complex molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science.[1] This guide provides a comprehensive analysis of the reactivity profile of 4-chloro-2-iodo-1-nitrobenzene, focusing on the electronic effects of its substituents and the chemoselectivity achievable under various reaction conditions.

Electronic Properties and Overall Reactivity Profile

The chemical behavior of 4-chloro-2-iodo-1-nitrobenzene is governed by the interplay of the electronic effects of its three functional groups.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[1][2][3][4] This activation is most pronounced at the ortho and para positions relative to the nitro group, where it can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2][5][6]

  • Halogen Atoms (-I, -Cl): Both iodine and chlorine are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring.[4] However, they also possess lone pairs that can be donated to the ring through a weaker resonance effect. In the context of SₙAr, the halogens act as leaving groups. In transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond is the site of oxidative addition.

This combination of electronic effects creates a molecule with multiple reactive sites, where selectivity can be precisely controlled by the choice of reagents and reaction conditions.

Reactivity of the Nitro Group: Reduction

The most common transformation of the nitro group in this context is its reduction to a primary amine, which opens up a vast array of subsequent functionalization possibilities, such as diazotization or acylation. This reduction must be performed selectively to preserve the halogen substituents.

3.1 Selective Reduction to 4-Chloro-2-iodoaniline

Classical methods using metals in acidic media are highly effective for the selective reduction of the nitro group without affecting the C-Cl or C-I bonds.[1]

Reagent SystemSolventTemperatureYield (%)Reference
Fe / HClEthanol/WaterReflux70-90%[1]
SnCl₂·2H₂O / HClEthanolRefluxHigh[7]
Zn / NH₄ClWater/EthanolRoom TempGood[7]
Catalytic Hydrogenation (e.g., H₂, Pd/C)EthanolRoom TempHigh[7][8]

3.2 Experimental Protocol: Reduction with Tin(II) Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-iodo-1-nitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it over crushed ice.

  • Neutralization: Carefully neutralize the solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic, which will precipitate tin salts.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-chloro-2-iodoaniline, can be purified further by column chromatography or recrystallization.

Reactivity of Halogen Atoms: Selective Substitution and Coupling

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of the synthetic utility of 4-chloro-2-iodo-1-nitrobenzene. The choice between nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling dictates which halogen is replaced.

4.1 Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the nitro group activates both the ortho (C-I) and para (C-Cl) positions for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[1][6][9]

The reactivity of halogens as leaving groups in SₙAr reactions is generally F > Cl ≈ Br > I.[10][11] This order is determined by the electronegativity of the halogen, which helps to stabilize the intermediate complex and facilitate the rate-determining nucleophilic attack step.[10][11] Therefore, the C-Cl bond at the para position is more susceptible to nucleophilic attack than the C-I bond at the ortho position.

sn_ar_mechanism cluster_start start 4-Chloro-2-iodo-1-nitrobenzene + Nu⁻ attack_cl Nucleophilic attack at C4 (para to NO2) start->attack_cl k_Cl attack_i Nucleophilic attack at C2 (ortho to NO2) start->attack_i k_I meisenheimer_cl Meisenheimer Complex (Charge stabilized by NO2) attack_cl->meisenheimer_cl eliminate_cl Elimination of Cl⁻ meisenheimer_cl->eliminate_cl product_cl 4-Nu-2-iodo-1-nitrobenzene eliminate_cl->product_cl meisenheimer_i Meisenheimer Complex (Charge stabilized by NO2) attack_i->meisenheimer_i eliminate_i Elimination of I⁻ meisenheimer_i->eliminate_i product_i 4-Chloro-2-Nu-1-nitrobenzene eliminate_i->product_i note Reactivity Order: k_Cl > k_I

Caption: SₙAr mechanism pathways for 4-chloro-2-iodo-1-nitrobenzene.

4.1.1 Experimental Protocol: SₙAr with Sodium Methoxide

  • Setup: In a sealed tube or microwave vial, add 4-chloro-2-iodo-1-nitrobenzene (1.0 eq) and a polar, high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium methoxide (NaOMe, 1.2-1.5 eq).

  • Reaction: Heat the mixture to a high temperature (e.g., 100-150 °C). The reaction must be monitored carefully by TLC or GC-MS to avoid side reactions.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 4-methoxy-2-iodo-1-nitrobenzene by column chromatography.

4.2 Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SₙAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the C-X bond strength and the ease of oxidative addition to the Pd(0) center. The established reactivity order is I > Br > OTf > Cl.[12] This provides an orthogonal and highly selective method for functionalizing the C-I bond while leaving the C-Cl bond intact.

Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.[13][14]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[12][15][16]

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.[17][18][19]

pd_coupling_cycle cluster_selectivity Selectivity Determining Step pd0 Pd(0)L_n ox_add Oxidative Addition Complex L_n(Ar)Pd(II)-X pd0->ox_add Oxidative Addition substrate Ar-I (fast) Ar-Cl (slow) substrate->ox_add Ar-X transmetal Transmetalation Complex L_n(Ar)Pd(II)-R ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Product Ar-R reagent Organometallic Reagent (e.g., R-B(OH)2) reagent->transmetal base Base base->transmetal note Rate(C-I) >> Rate(C-Cl) Allows for selective coupling at the C-I bond.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

4.2.1 Quantitative Data for Selective Cross-Coupling

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)ProductYield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O804-Chloro-2-phenyl-1-nitrobenzene~95%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4-Chloro-2-(phenylethynyl)-1-nitrobenzene~90%
Buchwald MorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1004-(4-Chloro-2-nitrophenyl)morpholine~85%

4.2.2 Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To a flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a solvent mixture like toluene/ethanol/water.

  • Reagent Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

4.3 Copper-Catalyzed Ullmann Condensation

The Ullmann reaction uses copper catalysts to form C-C, C-N, C-O, and C-S bonds.[20][21][22] Similar to palladium catalysis, the reactivity order for aryl halides is I > Br > Cl.[20] This allows for the selective functionalization of the C-I bond, although Ullmann reactions often require higher temperatures and stoichiometric amounts of copper compared to modern palladium-catalyzed methods.[20]

Summary of Functional Group Reactivity

The selective transformation of 4-chloro-2-iodo-1-nitrobenzene is highly dependent on the chosen reaction type, as summarized below.

logic_flowchart start 4-Chloro-2-iodo-1-nitrobenzene q_target Desired Transformation? start->q_target c_nitro Modify -NO2 Group q_target->c_nitro -NO2 c_ci Modify C-I Bond q_target->c_ci C-I c_ccl Modify C-Cl Bond q_target->c_ccl C-Cl r_reduction Selective Reduction (e.g., Fe/HCl, SnCl2) c_nitro->r_reduction r_pd_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) c_ci->r_pd_coupling r_snar Harsh SₙAr Conditions (High Temp, Strong Nu⁻) c_ccl->r_snar Direct (Selective) r_sequence 1. Pd-Coupling at C-I 2. Harsh SₙAr at C-Cl c_ccl->r_sequence Sequential p_amine Product: 4-Chloro-2-iodoaniline r_reduction->p_amine p_ci_coupled Product: 4-Chloro-2-R-1-nitrobenzene r_pd_coupling->p_ci_coupled p_ccl_coupled Product: 4-Nu-2-iodo-1-nitrobenzene r_snar->p_ccl_coupled p_disubstituted Product: 4-Nu-2-R-1-nitrobenzene r_sequence->p_disubstituted

Caption: Logical workflow for selective functionalization.

Conclusion

4-Chloro-2-iodo-1-nitrobenzene is a powerful synthetic intermediate due to the well-defined and predictable reactivity of its functional groups. The strong electron-withdrawing nitro group governs the molecule's susceptibility to nucleophilic attack and can be selectively reduced to an amine. Most significantly, the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling versus nucleophilic aromatic substitution allows for the highly selective and sequential introduction of various substituents. This predictable chemoselectivity makes it an indispensable tool for medicinal chemists and materials scientists in the rational design and synthesis of complex target molecules.

References

The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2-iodo-1-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer multiple points for diversification and optimization of biological activity. 4-Chloro-2-iodo-1-nitrobenzene has emerged as a valuable and highly reactive scaffold in medicinal chemistry. Its unique substitution pattern, featuring three distinct reactive sites—a nitro group, a chloro substituent, and an iodo substituent—provides a rich platform for the construction of a diverse array of complex organic molecules with promising pharmacological activities. This technical guide delves into the potential applications of 4-chloro-2-iodo-1-nitrobenzene in medicinal chemistry, providing insights into its synthetic utility, and showcasing its role in the development of potential anticancer and antimicrobial agents.

Chemical Properties and Reactivity

4-Chloro-2-iodo-1-nitrobenzene is a trifunctionalized aromatic compound with the molecular formula C₆H₃ClINO₂. The presence of a strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, primarily at the positions ortho and para to the nitro group. The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine bond. This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic core. Furthermore, the nitro group can be readily reduced to an amine, which can then be further modified, opening up additional avenues for structural diversification.

Core Applications in Medicinal Chemistry

The unique structural and reactivity profile of 4-chloro-2-iodo-1-nitrobenzene makes it an attractive starting material for the synthesis of various classes of medicinally relevant compounds. Two prominent areas of application are in the development of anticancer and antimicrobial agents.

Anticancer Agents: Synthesis of Tubulin Polymerization Inhibitors

One of the promising applications of this scaffold is in the synthesis of compounds that target tubulin polymerization, a critical process in cell division, making it a well-established target for anticancer drugs. While a direct synthesis from 4-chloro-2-iodo-1-nitrobenzene is not explicitly detailed in the reviewed literature, a closely related synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues with potent anticancer activity has been reported, starting from 4-chlorophenol and proceeding through the key intermediate, 4-chloro-2-nitrophenol.[1] The synthetic strategy can be adapted to utilize 4-chloro-2-iodo-1-nitrobenzene by first converting the iodo group to a hydroxyl group.

The synthesized compounds have demonstrated significant growth inhibition against various cancer cell lines.[1] For instance, the analogue 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) exhibited notable activity.[1]

Quantitative Data: Anticancer Activity

CompoundCancer Cell LineGrowth Inhibition (%) at 10 µM
6h SNB-19 (CNS Cancer)65.12
NCI-H460 (Lung Cancer)55.61
SNB-75 (CNS Cancer)54.68

Data extracted from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1]

Experimental Protocol: Adapted Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

This protocol adapts the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, envisioning the use of 4-chloro-2-iodo-1-nitrobenzene as a starting material.

Step 1: Synthesis of 4-Chloro-2-nitrophenol from 4-Chloro-2-iodo-1-nitrobenzene

A plausible route would involve a nucleophilic substitution of the iodide with a hydroxide.

Step 2: Reduction of 4-Chloro-2-nitrophenol to 2-Amino-4-chlorophenol

To a solution of 4-chloro-2-nitrophenol (75 mmol) in a suitable solvent, stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is added, and the mixture is refluxed. After completion of the reaction, the mixture is neutralized to precipitate the product, 2-amino-4-chlorophenol.[1]

Subsequent Steps:

The synthesis proceeds through the formation of a carbohydrazide, followed by cyclization to the 1,3,4-oxadiazole ring and finally coupling with an aryl group.[1]

Signaling Pathway: Inhibition of Tubulin Polymerization

The synthesized 1,3,4-oxadiazole derivatives are designed to act as tubulin polymerization inhibitors.[1] They bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Disruption leads to 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative->Microtubules Inhibits Polymerization

Inhibition of tubulin polymerization by 1,3,4-oxadiazole derivatives.

Antimicrobial Agents: Synthesis of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in many antimicrobial agents. The versatile reactivity of 4-chloro-2-iodo-1-nitrobenzene allows for its use in the synthesis of substituted pyrazoles. A general approach involves the reduction of the nitro group to an amine, followed by diazotization and subsequent cyclization reactions to form the pyrazole ring. The remaining chloro and iodo substituents can then be further functionalized using cross-coupling reactions to modulate the antimicrobial activity.

While a specific example starting directly from 4-chloro-2-iodo-1-nitrobenzene with comprehensive antimicrobial data was not found in the reviewed literature, the synthesis of various pyrazole derivatives with potent antimicrobial activity is widely reported, suggesting a strong potential for this application. For instance, certain pyrazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound TypeBacterial StrainMIC (µg/mL)
Pyrazole Derivative 21cMulti-drug resistant strain0.25
Pyrazole Derivative 23hMulti-drug resistant strain0.25
Gatifloxacin (Control)Multi-drug resistant strain1

Data for representative pyrazole derivatives from a study on their antimicrobial activity.[2]

Experimental Protocol: General Synthesis of Pyrazole Derivatives

Step 1: Reduction of the Nitro Group

4-Chloro-2-iodo-1-nitrobenzene is treated with a reducing agent such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) to yield 4-chloro-2-iodoaniline.

Step 2: Diazotization and Cyclization

The resulting aniline can undergo diazotization followed by reaction with a suitable diketone or a related precursor to form the pyrazole ring.

Step 3: Functionalization via Cross-Coupling Reactions

The iodo and chloro substituents on the pyrazole core can be further modified using Suzuki-Miyaura or Sonogashira coupling reactions to introduce a variety of aryl or alkyl groups, allowing for the fine-tuning of antimicrobial potency. A general protocol for Suzuki coupling is provided below.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a reaction vessel containing the halo-substituted pyrazole (1.0 equiv) and a boronic acid (1.2 equiv) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) and a base like K₂CO₃ (2.0 equiv). The mixture is dissolved in a degassed solvent system (e.g., 1,4-dioxane/water) and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques.

Signaling Pathway: Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives can be diverse. One potential target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. Inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Bacterial Cell Processes DNA Gyrase DNA Gyrase Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA Negative Supercoiling DNA Replication DNA Replication Supercoiled DNA->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Bacterial Cell Death Bacterial Cell Death Cell Division->Bacterial Cell Death Inhibition leads to Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->DNA Gyrase Inhibits

References

The Strategic Utility of 4-Chloro-2-iodo-1-nitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodo-1-nitrobenzene has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctionalized aromatic core, featuring chloro, iodo, and nitro substituents, offers a rich platform for the strategic construction of complex molecular architectures. The differential reactivity of the halogen atoms, coupled with the activating and synthetically malleable nature of the nitro group, allows for a diverse range of selective transformations. This technical guide provides an in-depth exploration of the role of 4-Chloro-2-iodo-1-nitrobenzene as a cornerstone for the synthesis of biaryls, aryl-alkynes, N-aryl amines, and heterocyclic scaffolds, with a focus on applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and chemical properties of 4-Chloro-2-iodo-1-nitrobenzene is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of 4-Chloro-2-iodo-1-nitrobenzene

PropertyValue
CAS Number 160938-18-1
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance Pale yellow solid
Melting Point 83-85 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene)

Spectroscopic Data:

The structural integrity of 4-Chloro-2-iodo-1-nitrobenzene can be confirmed through various spectroscopic techniques. Representative data is summarized below.

Table 2: Spectroscopic Data of 4-Chloro-2-iodo-1-nitrobenzene

TechniqueKey Features
¹H NMR (CDCl₃) δ 8.2-8.3 (d), 7.8-7.9 (dd), 7.4-7.5 (d) ppm
¹³C NMR (CDCl₃) δ ~150 (C-NO₂), ~140 (C-I), ~135 (C-Cl), ~130-120 (Ar-CH) ppm
IR (KBr) ν ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch)
Mass Spec (EI) m/z 283 (M⁺)

Core Reactivity and Strategic Applications in Cross-Coupling Reactions

The synthetic utility of 4-Chloro-2-iodo-1-nitrobenzene is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for highly chemoselective functionalization at the C-2 position.[1]

G 4-Chloro-2-iodo-1-nitrobenzene 4-Chloro-2-iodo-1-nitrobenzene Suzuki-Miyaura Suzuki-Miyaura 4-Chloro-2-iodo-1-nitrobenzene->Suzuki-Miyaura Pd(0), Base Arylboronic Acid Sonogashira Sonogashira 4-Chloro-2-iodo-1-nitrobenzene->Sonogashira Pd(0), Cu(I), Base Terminal Alkyne Buchwald-Hartwig Buchwald-Hartwig 4-Chloro-2-iodo-1-nitrobenzene->Buchwald-Hartwig Pd(0), Base Amine Biaryl Compounds Biaryl Compounds Suzuki-Miyaura->Biaryl Compounds Aryl-Alkynes Aryl-Alkynes Sonogashira->Aryl-Alkynes N-Aryl Amines N-Aryl Amines Buchwald-Hartwig->N-Aryl Amines

Caption: Key cross-coupling reactions of 4-Chloro-2-iodo-1-nitrobenzene.

Suzuki-Miyaura Coupling: Synthesis of Substituted Biaryls

The Suzuki-Miyaura reaction provides a powerful method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl compounds. 4-Chloro-2-iodo-1-nitrobenzene readily participates in this reaction, with selective coupling occurring at the more reactive C-I bond. These biaryl products are key intermediates in the development of pharmaceuticals and organic electronic materials.[2]

Table 3: Exemplary Suzuki-Miyaura Coupling Reaction Conditions and Yields

Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10080-90
3-Carboxyphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃DMF11075-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to the specified temperature and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-I Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Ar-Ar' Aryl-Pd(II)-I->Transmetalation Ar'B(OH)2 Base Aryl-Pd(II)-Aryl'->Reductive_Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Access to Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing a direct route to substituted aryl-alkynes. These motifs are prevalent in natural products, pharmaceuticals, and organic materials. The reaction of 4-Chloro-2-iodo-1-nitrobenzene with terminal alkynes proceeds selectively at the C-I bond.[3]

Table 4: Representative Sonogashira Coupling Reaction Conditions and Yields

Terminal AlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6080-90
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDIPAToluene7075-85
1-HexynePd₂(dba)₃ / Xantphos / CuICs₂CO₃DMF8070-80

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration (typically 2-12 hours), monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-alkyne.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, leading to the synthesis of a diverse range of N-aryl amines. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The reaction with 4-Chloro-2-iodo-1-nitrobenzene allows for the selective introduction of an amino group at the C-2 position.

Table 5: Illustrative Buchwald-Hartwig Amination Reaction Conditions and Yields

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-90
AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane11070-80
BenzylaminePd(OAc)₂ / DavePhosCs₂CO₃Toluene10075-85

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., BINAP, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol).

  • Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring for the specified time (typically 8-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-aryl amine.

Synthesis of Heterocyclic Scaffolds

The strategic functionalization of 4-Chloro-2-iodo-1-nitrobenzene through cross-coupling reactions opens avenues for the construction of various heterocyclic systems via subsequent intramolecular cyclization reactions.

Synthesis of Phenothiazine Derivatives

Phenothiazines are an important class of heterocyclic compounds with a broad spectrum of biological activities. A potential synthetic route to substituted nitrophenothiazines involves an initial nucleophilic aromatic substitution of the iodide in 4-Chloro-2-iodo-1-nitrobenzene with a substituted 2-aminothiophenol, followed by an intramolecular cyclization.

G Start 4-Chloro-2-iodo-1-nitrobenzene Intermediate S-Aryl Intermediate Start->Intermediate 2-Aminothiophenol Base Product Substituted Nitrophenothiazine Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthetic pathway to phenothiazine derivatives.

Conclusion

4-Chloro-2-iodo-1-nitrobenzene is a powerful and versatile building block in organic synthesis. Its distinct reactivity profile enables chemists to perform a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions, to access a wide variety of valuable molecular scaffolds. The ability to selectively functionalize the C-I bond in the presence of a C-Cl bond and a nitro group provides a strategic advantage in the design of complex synthetic routes. The applications of this building block in the synthesis of biaryls, aryl-alkynes, N-aryl amines, and heterocyclic systems underscore its importance in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of 4-Chloro-2-iodo-1-nitrobenzene in the modern synthetic laboratory.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene from 4-chloro-2-nitroaniline via a Sandmeyer-type reaction. The procedure involves the diazotization of the primary aromatic amine followed by iodination. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes detailed experimental procedures, data presentation, safety precautions, and visual diagrams of the workflow and reaction mechanism.

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of primary aryl amines into a wide variety of functionalized aromatic compounds.[1][2][3] This is achieved by converting the amine into a diazonium salt, which is then displaced by a nucleophile.[4] While many variations require a copper(I) salt as a catalyst, the iodination of diazonium salts can often proceed effectively without a metal catalyst by using a source of iodide ions, such as potassium iodide (KI).[4][5]

This protocol details the synthesis of 4-Chloro-2-iodo-1-nitrobenzene, an important intermediate in the preparation of various organic molecules like sulfonamides and benzothiazines.[6] The starting material, 4-chloro-2-nitroaniline, is a readily available aromatic amine.[7] The two-step process involves:

  • Diazotization: The conversion of the amino group of 4-chloro-2-nitroaniline into a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium at low temperatures (0-5 °C) to prevent decomposition.[8][9]

  • Iodination: The displacement of the diazonium group with iodine by introducing potassium iodide (KI) to the diazonium salt solution.[6]

This method provides a reliable pathway to introduce an iodine atom onto the aromatic ring at a specific position, a transformation that can be challenging to achieve through direct electrophilic aromatic substitution.

Materials and Reagents

Reagent/MaterialFormulaMolecular Wt. ( g/mol )GradeSupplier
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.57≥99%Sigma-Aldrich
Concentrated Hydrochloric AcidHCl36.4637% (w/w)Fisher Scientific
Sodium NitriteNaNO₂69.00ACS ReagentVWR
Potassium IodideKI166.00ACS ReagentJ.T. Baker
DichloromethaneCH₂Cl₂84.93HPLC GradeMerck
MethanolCH₃OH32.04ACS ReagentEMD Millipore
Distilled WaterH₂O18.02--
IceH₂O18.02--

Equipment

  • Magnetic stirrer with stir bar

  • Round-bottom flask (100 mL)

  • Beakers (50 mL, 250 mL)

  • Graduated cylinders

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Vacuum source

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

4.1. Step 1: Diazotization of 4-Chloro-2-nitroaniline

  • In a 100 mL round-bottom flask, dissolve 2.0 g (11.6 mmol) of 4-chloro-2-nitroaniline in 10 mL of concentrated hydrochloric acid.[6]

  • Cool the resulting suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.[8]

  • In a separate 50 mL beaker, prepare a solution of 0.96 g (14.0 mmol) of sodium nitrite in 5 mL of cold distilled water.[6]

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring suspension of the aniline hydrochloride over 15-20 minutes.[8] Keep the tip of the addition funnel below the surface of the liquid if possible.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0–5 °C for an additional 10-15 minutes to ensure the reaction goes to completion.[6][10] The formation of a clear, pale-yellow solution indicates the successful formation of the diazonium salt.

4.2. Step 2: Iodination and Product Isolation

  • While maintaining the temperature at 0–5 °C, slowly add a solution of 2.17 g (13.4 mmol) of potassium iodide in 10 mL of cold distilled water to the diazonium salt solution.[6][10]

  • Vigorous evolution of nitrogen gas (N₂) will be observed. Stir the mixture for another 10 minutes in the ice bath.[6]

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature, continuing to stir for approximately 1 hour.

  • Gently heat the mixture on a water bath to approximately 50-60 °C to ensure the complete decomposition of any remaining diazonium salt and to reduce the volume.[6]

  • Cool the mixture in an ice bath overnight to facilitate the precipitation of the crude product.[6]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold distilled water.[6]

4.3. Step 3: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the dried solid in a minimal amount of hot dichloromethane.

  • Add methanol dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize the formation of crystals.

  • Collect the purified yellow needle-like crystals of 4-Chloro-2-iodo-1-nitrobenzene by vacuum filtration.[6]

  • Dry the crystals in a desiccator. The expected melting point is around 117-119 °C.[11]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValueUnitNotes
Reactants
4-Chloro-2-nitroaniline (Mass)2.0gStarting Material
4-Chloro-2-nitroaniline (Moles)11.6mmolLimiting Reagent
Sodium Nitrite (Mass)0.96g1.2 equivalents
Potassium Iodide (Mass)2.17g1.15 equivalents
Product
Product Name4-Chloro-2-iodo-1-nitrobenzene
Molecular FormulaC₆H₃ClINO₂
Molecular Weight283.45 g/mol [12][13]
Theoretical Yield3.29gBased on limiting reagent
AppearanceYellow Crystalline Needles[6][12]
Melting Point (Literature)117-119°C[11]

Visualizations

Experimental Workflow

The overall experimental process from starting material to purified product is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve 4-Chloro-2-nitroaniline in conc. HCl B Cool to 0-5 °C A->B E Diazotization: Add NaNO₂ solution dropwise to aniline suspension B->E C Prepare cold NaNO₂ solution C->E D Prepare cold KI solution F Iodination: Add KI solution to diazonium salt D->F E->F G Warm to Room Temp & Heat Gently F->G H Cool Overnight to Precipitate G->H I Vacuum Filtration & Wash with H₂O H->I J Recrystallize from DCM/Methanol I->J K Final Product: 4-Chloro-2-iodo-1-nitrobenzene J->K

Caption: Workflow for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene.

Reaction Mechanism Pathway

The chemical transformation follows a two-step pathway: diazotization followed by nucleophilic substitution.

G Start 4-Chloro-2-nitroaniline Intermediate Aryl Diazonium Salt Start->Intermediate Diazotization Reagent1 NaNO₂, HCl 0-5 °C Reagent1->Intermediate Product 4-Chloro-2-iodo-1-nitrobenzene Intermediate->Product Iodination Reagent2 KI Reagent2->Product Byproduct N₂ Gas Product->Byproduct releases

Caption: Simplified reaction pathway for the Sandmeyer iodination.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Chloro-2-nitroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[11] It may cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11] The molecular structure suggests potential for mutagenicity. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear acid-resistant gloves.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.

  • Potassium Iodide: May cause skin and eye irritation.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use, where the salt remains in solution, which is a much safer practice. Never attempt to isolate the diazonium salt intermediate.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene from 4-chloro-2-nitroaniline. The Sandmeyer-type reaction described is a high-yield and straightforward procedure suitable for laboratory-scale synthesis. Adherence to the specified temperature control and safety precautions is essential for a successful and safe experiment. The resulting product is a valuable intermediate for further synthetic applications in medicinal chemistry and materials science.

References

Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 4-chloro-2-iodo-1-nitrobenzene. The presence of two different halogen atoms on the aromatic ring, iodine and chlorine, allows for a selective reaction at the more reactive carbon-iodine bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the oxidative addition of the palladium catalyst preferentially at the iodo-substituted position. This protocol offers a robust method for the synthesis of 2-aryl-4-chloro-1-nitrobenzene derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional organic materials.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of 4-chloro-2-iodo-1-nitrobenzene to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Due to the significant difference in reactivity between the C-I and C-Cl bonds, this reaction can be performed with high chemoselectivity, leaving the chloro substituent intact for potential subsequent cross-coupling reactions under more forcing conditions.

Experimental Protocol

This protocol describes the chemoselective Suzuki-Miyaura coupling of 4-chloro-2-iodo-1-nitrobenzene with phenylboronic acid as a representative example.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 80-90 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material (4-chloro-2-iodo-1-nitrobenzene) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-2-phenyl-1-nitrobenzene.

Data Presentation

The following table summarizes representative quantitative data for the chemoselective Suzuki-Miyaura coupling of 4-chloro-2-iodo-1-nitrobenzene with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8512~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8512~88
34-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8512~92
43-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8514~85

Note: The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Mandatory Visualization

Suzuki_Miyaura_Workflow Experimental Workflow for Chemoselective Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - 4-Chloro-2-iodo-1-nitrobenzene - Arylboronic Acid - Base (K₂CO₃) inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) inert->catalyst solvent Add Degassed Solvents (Dioxane/Water) catalyst->solvent heat Heat and Stir Reaction Mixture (e.g., 80-90°C) solvent->heat monitor Monitor Progress by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product Pure Product: 2-Aryl-4-chloro-1-nitrobenzene purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the selective functionalization at the more labile iodine position. This chemoselectivity is crucial for the sequential introduction of various substituents, making this compound a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Under typical palladium-catalyzed conditions, the C-I bond undergoes oxidative addition more readily than the C-Cl bond, enabling a wide range of transformations at the 2-position while leaving the 4-chloro substituent intact for subsequent modifications.[1]

This document provides detailed application notes and experimental protocols for the selective functionalization of 4-chloro-2-iodo-1-nitrobenzene at the iodine position via common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Key Concepts and Reaction Mechanisms

The selective functionalization of 4-chloro-2-iodo-1-nitrobenzene at the iodine position is primarily achieved through palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.[2][3] The higher reactivity of the C-I bond compared to the C-Cl bond dictates the regioselectivity of the initial oxidative addition step.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 4-Cl-2-NO2-Ph) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation_Insertion Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-I(L2)->Transmetalation_Insertion Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Insertion->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product Substrate Ar-I Substrate->Oxidative_Addition Reagent R-M (Suzuki) R-H (Heck) R-NH2 (Buchwald-Hartwig) R-C≡CH (Sonogashira) Reagent->Transmetalation_Insertion

Fig. 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed protocols for the selective functionalization of 4-chloro-2-iodo-1-nitrobenzene. While specific literature examples for this exact substrate can be limited, the provided protocols are based on well-established procedures for structurally similar aryl iodides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-iodo-1-nitrobenzene with an arylboronic acid is as follows:

  • To an oven-dried Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (estimated)General Protocol
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1008>90 (estimated)General Protocol
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O901280-90 (estimated)General Protocol

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and may require optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. Both copper-cocatalyzed and copper-free conditions can be employed.[4]

Experimental Protocol (Copper-Cocatalyzed):

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Add an anhydrous amine solvent such as triethylamine or a mixture of a solvent like THF with an amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.[4]

  • After completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[4]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT490-98 (estimated)[4]
1-OctynePd(PPh₃)₄ / CuIDiisopropylamineToluene50685-95 (estimated)General Protocol
TrimethylsilylacetylenePdCl₂(dppf) / CuIEt₃NDMF603>95 (estimated)General Protocol

Note: Yields are estimated based on typical Sonogashira reactions of similar substrates and may require optimization.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Substrate Add 4-chloro-2-iodo-1-nitrobenzene, Pd catalyst, and CuI to flask Add_Solvent_Base Add anhydrous solvent and amine base Add_Substrate->Add_Solvent_Base Stir_1 Stir for 10-15 min at room temperature Add_Solvent_Base->Stir_1 Add_Alkyne Add terminal alkyne Stir_1->Add_Alkyne React Stir at specified temperature and monitor progress (TLC/GC-MS) Add_Alkyne->React Dilute Dilute with organic solvent React->Dilute Wash Wash with aq. NH4Cl and brine Dilute->Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Fig. 2: Experimental workflow for a typical Sonogashira coupling reaction.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds with stereocontrol.[2]

Experimental Protocol:

  • In a sealable reaction tube, combine 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Seal the tube and heat the reaction mixture to a temperature typically between 80 and 140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001670-85 (estimated)General Protocol
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP1201275-90 (estimated)General Protocol
CyclohexenePdCl₂(PPh₃)₂NaOAcDMA1302460-75 (estimated)General Protocol

Note: Yields are estimated based on typical Heck reactions of similar substrates and may require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2] This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol:

  • To a dry Schlenk tube, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80 and 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene1001280-95 (estimated)[5][6]
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1101875-90 (estimated)[2]
n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene901670-85 (estimated)General Protocol

Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar substrates and may require optimization.

Buchwald_Hartwig_Decision Start Select Amine Amine_Type Amine Type Start->Amine_Type Primary_Alkyl Primary Alkyl Amine Amine_Type->Primary_Alkyl Secondary_Cyclic Secondary Cyclic Amine (e.g., Morpholine) Amine_Type->Secondary_Cyclic Aryl_Amine Aryl Amine (e.g., Aniline) Amine_Type->Aryl_Amine Catalyst_System_1 Pd₂(dba)₃ / BrettPhos Base: K₃PO₄ Primary_Alkyl->Catalyst_System_1 Catalyst_System_2 Pd₂(dba)₃ / Xantphos Base: NaOt-Bu Secondary_Cyclic->Catalyst_System_2 Catalyst_System_3 Pd(OAc)₂ / BINAP Base: Cs₂CO₃ Aryl_Amine->Catalyst_System_3

Fig. 3: Decision diagram for selecting a catalyst system for Buchwald-Hartwig amination.

Conclusion

The selective functionalization of 4-chloro-2-iodo-1-nitrobenzene at the iodine position is a powerful strategy for the synthesis of a diverse range of substituted nitroaromatics. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers to develop and optimize these important transformations. The resulting products can serve as key intermediates in the development of new pharmaceuticals and advanced materials. Careful optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and selectivity for specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for palladium-catalyzed cross-coupling reactions involving 4-chloro-2-iodo-1-nitrobenzene. This versatile building block offers the potential for selective, sequential functionalization at the iodo and chloro positions, making it a valuable substrate in the synthesis of complex aromatic compounds for pharmaceutical and materials science applications.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The substrate 4-chloro-2-iodo-1-nitrobenzene is particularly noteworthy due to the differential reactivity of its two halogen substituents. In palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for chemoselective coupling reactions.[1] This selective reactivity enables the initial functionalization at the 2-position (iodine) under milder conditions, while the chlorine at the 4-position can be reacted subsequently under more forcing conditions, providing a pathway for the synthesis of complex, multi-substituted nitroaromatics.[1] These nitroaromatics can, in turn, serve as precursors to a wide array of functionalized anilines after reduction of the nitro group.

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided experimental conditions are based on established methodologies for similar substrates and serve as a starting point for optimization.

Data Presentation: Illustrative Reaction Parameters and Yields

The following tables summarize representative quantitative data for the selective cross-coupling at the iodo position of 4-chloro-2-iodo-1-nitrobenzene. Note: This data is illustrative and intended for comparison; actual yields may vary and require optimization for specific substrates and conditions.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901678

Table 2: Illustrative Heck Coupling Conditions and Yields

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001888
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202482
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeToluene1101675

Table 3: Illustrative Sonogashira Coupling Conditions and Yields

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
21-HeptynePd(OAc)₂ (1)CuI (2)i-Pr₂NHDMF50885
3TrimethylsilylacetylenePd(P(t-Bu)₃)₂ (1)- (Copper-free)Cs₂CO₃1,4-Dioxane801288

Table 4: Illustrative Buchwald-Hartwig Amination Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1101880
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSToluene902485

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of 4-chloro-2-iodo-1-nitrobenzene. These should be considered starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene with an Arylboronic Acid

This protocol describes a general procedure for the selective coupling at the iodo position.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene, degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloro-2-iodo-1-nitrobenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Chloro-2-iodo-1-nitrobenzene with an Alkene

This protocol outlines a general procedure for the vinylation at the iodo position.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine 4-chloro-2-iodo-1-nitrobenzene, the alkene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 4-Chloro-2-iodo-1-nitrobenzene with a Terminal Alkyne

This protocol provides a general method for the alkynylation at the iodo position.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-2-iodo-1-nitrobenzene with an Amine

This protocol describes a general procedure for the amination at the iodo position.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add 4-chloro-2-iodo-1-nitrobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous, degassed toluene followed by the amine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizations

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G pd0 Pd(0)Ln pd2_ox R-Pd(II)L2-X pd0->pd2_ox sub1 R-X (Aryl Halide) pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation pd2_ox->pd2_trans pd2_trans->pd0 product R-R' (Product) pd2_trans->product Reductive Elimination sub1->pd2_ox Oxidative Addition sub2 R'-M (Coupling Partner) byproduct M-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G start Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (e.g., Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir for Specified Time solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization (NMR, MS, etc.) purify->analyze

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Selectivity in Cross-Coupling of 4-Chloro-2-iodo-1-nitrobenzene

G cluster_mild Mild Conditions cluster_forcing Forcing Conditions start 4-Chloro-2-iodo-1-nitrobenzene mild_product Functionalization at C-I start->mild_product Pd(0), R'-M forcing_product Functionalization at C-Cl mild_product->forcing_product Pd(0), R''-M

Caption: Selective sequential cross-coupling strategy for 4-chloro-2-iodo-1-nitrobenzene.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 4-chloro-2-iodo-1-nitrobenzene. This compound is a versatile building block in organic synthesis, offering multiple reaction sites for functionalization. The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic attack, primarily at the position para to it.

Introduction to Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene

Nucleophilic aromatic substitution on 4-chloro-2-iodo-1-nitrobenzene is a powerful method for the synthesis of diverse polysubstituted aromatic compounds. The reaction proceeds through a well-established addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nature of the nitro group (-NO₂) at position 1 is crucial for activating the benzene ring towards nucleophilic attack.[1]

Regioselectivity: The nitro group, being para to the chlorine atom and ortho to the iodine atom, exerts a strong activating effect on the carbon atom bonded to the chlorine. This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate through resonance. Consequently, nucleophilic attack and substitution occur selectively at the 4-position, displacing the chloride ion, while the iodide at the 2-position typically remains intact under standard SNAr conditions.

Reaction Conditions and Protocols

The following sections outline generalized experimental protocols for the nucleophilic aromatic substitution on 4-chloro-2-iodo-1-nitrobenzene with various classes of nucleophiles. The specific conditions such as temperature, reaction time, and choice of base and solvent can be optimized for each specific substrate and nucleophile combination.

Reaction with Amine Nucleophiles

The reaction of 4-chloro-2-iodo-1-nitrobenzene with primary and secondary amines leads to the formation of the corresponding N-substituted 2-iodo-4-nitroaniline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

General Protocol:

  • To a solution of 4-chloro-2-iodo-1-nitrobenzene (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1-1.5 eq.).

  • Add a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq.) to the reaction mixture.

  • Heat the mixture to a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
AnilineDMFK₂CO₃100-1204-8Not specified
PiperidineDMSOEt₃N80-1002-6Not specified
MorpholineAcetonitrileDIPEAReflux6-12Not specified
Reaction with Alkoxide Nucleophiles

The substitution of the chloro group with an alkoxide, such as methoxide or ethoxide, yields the corresponding 2-iodo-4-alkoxy-1-nitrobenzene. These ether linkages are common in many pharmaceutical compounds.

General Protocol:

  • Prepare the alkoxide solution by dissolving the corresponding alcohol in a suitable anhydrous solvent (e.g., THF or the alcohol itself) and adding a strong base (e.g., NaH, KOBu).

  • To a solution of 4-chloro-2-iodo-1-nitrobenzene (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the freshly prepared alkoxide solution (1.2-1.5 eq.) at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-80 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Sodium MethoxideMethanol/DMFNaOMe60-803-6Not specified
Sodium EthoxideEthanol/DMSONaOEt60-804-8Not specified
Potassium phenoxideDMFK₂CO₃80-1006-12Not specified
Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles introduces a sulfur linkage, leading to the formation of 2-iodo-4-(aryl/alkylthio)-1-nitrobenzene derivatives, which are important in medicinal chemistry.

General Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Add a base (e.g., K₂CO₃ or NaH) (1.2 eq.) to generate the thiolate in situ.

  • To this mixture, add a solution of 4-chloro-2-iodo-1-nitrobenzene (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction's progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent under vacuum.

  • Purify the resulting product by column chromatography.

Nucleophile (Example)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
ThiophenolDMFK₂CO₃25-502-4Not specified
Benzyl mercaptanDMSONaH25-503-6Not specified

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products start_substrate 4-Chloro-2-iodo-1-nitrobenzene meisenheimer Meisenheimer Complex start_substrate->meisenheimer Nucleophilic Attack start_nucleophile Nucleophile (Nu⁻) start_nucleophile->meisenheimer final_product 4-Nu-2-iodo-1-nitrobenzene meisenheimer->final_product Elimination of Leaving Group leaving_group Chloride (Cl⁻) meisenheimer->leaving_group Experimental_Workflow A 1. Reagent Preparation - Dissolve 4-chloro-2-iodo-1-nitrobenzene in solvent. - Prepare nucleophile and base solution. B 2. Reaction Setup - Combine reagents in a reaction vessel. - Heat and stir under controlled temperature. A->B Combine C 3. Reaction Monitoring - Track progress using TLC or LC-MS. B->C Monitor D 4. Work-up - Quench the reaction. - Perform liquid-liquid extraction. C->D Upon Completion E 5. Isolation - Dry the organic layer. - Remove solvent under reduced pressure. D->E Isolate F 6. Purification - Column chromatography or recrystallization. E->F Purify G 7. Analysis - Characterize the product (NMR, MS, etc.). F->G Analyze

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a versatile building block in organic synthesis, particularly for the construction of complex biaryl compounds. Its unique substitution pattern, featuring a nitro group and two different halogen atoms, allows for selective and sequential functionalization. The distinct reactivity of the iodo and chloro substituents in palladium-catalyzed cross-coupling reactions enables the strategic formation of carbon-carbon bonds, making this reagent highly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The presence of the electron-withdrawing nitro group activates the aromatic ring, influencing the regioselectivity and reactivity of coupling reactions. The general order of reactivity for the leaving groups in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, a principle that underpins the chemoselective functionalization of 4-chloro-2-iodo-1-nitrobenzene. Typically, the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key advantage in multi-step synthetic strategies.

This document provides detailed application notes and experimental protocols for the use of 4-chloro-2-iodo-1-nitrobenzene in the synthesis of biaryl compounds via Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Chemoselective Cross-Coupling Strategy

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of the synthetic utility of 4-chloro-2-iodo-1-nitrobenzene. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for selective coupling at the 2-position.

Figure 1: General workflow for the sequential functionalization of 4-chloro-2-iodo-1-nitrobenzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For 4-chloro-2-iodo-1-nitrobenzene, this reaction can be performed selectively at the iodo position.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100892
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101088
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-nitrobenzene

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 283.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This reaction can be applied to 4-chloro-2-iodo-1-nitrobenzene to introduce a vinyl group at the 2-position.

Quantitative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001878
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202472
3AcrylonitrilePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801681
Experimental Protocol: Synthesis of 4-Chloro-1-nitro-2-styrylbenzene

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 283.5 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine 4-chloro-2-iodo-1-nitrobenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired substituted alkene.

Figure 3: Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. This method is highly effective for introducing alkynyl moieties onto the 4-chloro-2-iodo-1-nitrobenzene scaffold.

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF501085
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPAToluene701288
Experimental Protocol: Synthesis of 4-Chloro-1-nitro-2-(phenylethynyl)benzene

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 283.5 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture via syringe.

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired alkynylated product.

Figure 4: Logical flow for Sonogashira coupling and potential subsequent reactions.

Conclusion

4-Chloro-2-iodo-1-nitrobenzene is a highly effective and versatile substrate for the synthesis of a wide array of biaryl and substituted aromatic compounds. The chemoselectivity offered by the differential reactivity of the iodo and chloro substituents allows for controlled, stepwise functionalization. The protocols provided herein for Suzuki-Miyaura, Heck, and Sonogashira couplings serve as a robust starting point for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. Further optimization of reaction conditions may be necessary depending on the specific coupling partners employed.

Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective reduction of the nitro group in polyfunctional aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. 4-Chloro-2-iodo-1-nitrobenzene is a versatile intermediate, and its reduction to 4-chloro-2-iodoaniline provides a key building block for further molecular elaboration.[1] The primary challenge in this transformation is the chemoselective reduction of the nitro moiety without affecting the chloro and iodo substituents, as the carbon-iodine bond can be susceptible to cleavage under certain reductive conditions. This document outlines a detailed protocol for the effective and selective reduction of 4-Chloro-2-iodo-1-nitrobenzene.

Recommended Reduction Method: Béchamp Reduction

The Béchamp reduction, which utilizes iron metal in the presence of a mineral acid like hydrochloric acid, is a classic and highly effective method for the reduction of aromatic nitro compounds.[2] This method is particularly advantageous for substrates containing sensitive functional groups, such as halogens, due to its mild nature and high chemoselectivity. For the reduction of 4-chloro-2-iodo-1-nitrobenzene, the Béchamp reaction has been reported to provide high yields of 4-chloro-2-iodoaniline while preserving both the chloro and iodo groups.[3]

Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the recommended reduction method.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Notes
Béchamp ReductionFe, HClEthanol/WaterReflux2-470-90High chemoselectivity; both halogen substituents are preserved.[3]
Stannous ChlorideSnCl₂·2H₂OEthanolReflux1-3Good to ExcellentA mild alternative that is well-tolerated by various functional groups, including halogens.[4][5]

Experimental Protocols

Protocol 1: Béchamp Reduction of 4-Chloro-2-iodo-1-nitrobenzene

This protocol is based on the established Béchamp reduction method, optimized for the selective reduction of the nitro group in the presence of chloro and iodo substituents.[3]

Materials and Reagents:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or filter aid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 eq). Suspend the starting material in a mixture of ethanol and water (e.g., a 2:1 to 4:1 v/v ratio).

  • Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq). Heat the mixture to a gentle reflux.

  • Initiation of Reaction: Cautiously add a small amount of concentrated hydrochloric acid (0.2-0.5 eq) dropwise to the refluxing mixture. The reaction is exothermic and may become vigorous. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Work-up: Upon completion of the reaction (disappearance of the starting material by TLC), cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-iodoaniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Safety Precautions:

  • Handle concentrated hydrochloric acid in a well-ventilated fume hood.

  • The reaction can be exothermic; ensure proper temperature control.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Logical Relationship of Reduction Methods

A Reduction of 4-Chloro-2-iodo-1-nitrobenzene B Metal/Acid Reduction A->B C Catalytic Hydrogenation A->C D Béchamp Reduction (Fe/HCl) B->D E Stannous Chloride (SnCl2) B->E F Raney Nickel C->F G Palladium on Carbon (Pd/C) C->G H High Chemoselectivity (Preserves Halogens) D->H E->H F->H I Risk of Dehalogenation G->I

Caption: Decision tree for selecting a reduction method.

Experimental Workflow for Béchamp Reduction

cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine Substrate, EtOH/H₂O, and Fe Powder B 2. Heat to Reflux A->B C 3. Add conc. HCl Dropwise B->C D 4. Monitor by TLC C->D E 5. Cool to RT and Neutralize with NaHCO₃ (aq) D->E Reaction Complete F 6. Filter through Celite® E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I J Pure 4-Chloro-2-iodoaniline I->J

Caption: Step-by-step workflow for the Béchamp reduction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodo-1-nitrobenzene is a versatile trifunctional aromatic compound that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of three distinct reactive sites: an iodine atom, a chlorine atom, and a nitro group. The differential reactivity of the C-I and C-Cl bonds, coupled with the synthetic flexibility of the nitro group, allows for a stepwise and selective functionalization of the benzene ring. This enables the construction of complex molecular architectures, many of which are scaffolds for biologically active molecules in drug discovery and development.[1]

The iodine substituent, being the most reactive halogen, is readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the selective introduction of carbon or nitrogen nucleophiles at the C-2 position. The less reactive chlorine atom at the C-4 position can be targeted in subsequent transformations under more forcing conditions or by using specialized catalytic systems. Furthermore, the nitro group is a powerful electron-withdrawing group that activates the aromatic ring. It can also be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.[1]

These application notes provide an overview of the use of 4-chloro-2-iodo-1-nitrobenzene in heterocyclic synthesis, along with detailed protocols for key transformations.

Key Applications in Heterocyclic Synthesis

The primary applications of 4-chloro-2-iodo-1-nitrobenzene in the synthesis of heterocyclic compounds involve palladium-catalyzed cross-coupling reactions followed by cyclization strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the C-2 position. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.[3]

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between 4-chloro-2-iodo-1-nitrobenzene and various organoboron reagents.[4] This initial C-C bond formation can be the first step in the synthesis of more complex heterocyclic systems. The title compound has been utilized as a precursor for the preparation of polychlorinated biphenyl (PCB) derivatives using the Suzuki-coupling reaction.[2]

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling 4-chloro-2-iodo-1-nitrobenzene with a terminal alkyne.[5] This reaction is catalyzed by a combination of palladium and copper complexes and is carried out under mild conditions.[5][6] The resulting alkyne-substituted intermediate can undergo subsequent intramolecular cyclization to yield various heterocyclic structures.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling 4-chloro-2-iodo-1-nitrobenzene with primary or secondary amines.[8][9] This reaction is instrumental in the synthesis of N-aryl heterocycles. The resulting diarylamine can undergo intramolecular cyclization, often after reduction of the nitro group, to form phenazines and other related heterocycles.

Synthesis of Fused Heterocycles via Reduction and Cyclization

A common strategy for the synthesis of fused nitrogen-containing heterocycles involves the reduction of the nitro group of a 4-chloro-2-substituted-1-nitrobenzene derivative to an amine. This newly formed amino group can then undergo an intramolecular nucleophilic attack on a suitably positioned electrophilic site to form a new ring. For instance, a 2-amino-2'-substituted biphenyl derivative can cyclize to form carbazoles.

Quantitative Data Summary

The following table summarizes representative conditions and yields for palladium-catalyzed cross-coupling reactions involving aryl halides, which are applicable to 4-chloro-2-iodo-1-nitrobenzene.

Reaction TypeAryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Aryl IodideArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1002-1265-98[2]
Sonogashira IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-652-24>95[5]
Buchwald-Hartwig Aryl BromideAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80-1102-2475-98[8]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-I bond of 4-chloro-2-iodo-1-nitrobenzene.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2M aqueous sodium carbonate solution (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a terminal alkyne with 4-chloro-2-iodo-1-nitrobenzene.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodo-1-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination and Reductive Cyclization for Phenazine Synthesis

This two-step protocol describes the synthesis of a phenazine derivative starting from 4-chloro-2-iodo-1-nitrobenzene.

Step 1: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • 2-Nitroaniline (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add 4-chloro-2-iodo-1-nitrobenzene (1.0 eq), 2-nitroaniline (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.05 eq).

  • Add anhydrous toluene.

  • Seal the flask and heat the mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the diarylamine intermediate.

Step 2: Reductive Cyclization

Materials:

  • Diarylamine intermediate from Step 1

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a solution of the diarylamine intermediate in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the phenazine derivative.

Visualizations

Synthesis_Workflow start 4-Chloro-2-iodo-1-nitrobenzene coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling intermediate 2-Substituted-4-chloro- 1-nitrobenzene Intermediate coupling->intermediate reduction Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) intermediate->reduction amino_intermediate 2-Substituted-4-chloro- -aniline Intermediate reduction->amino_intermediate cyclization Intramolecular Cyclization amino_intermediate->cyclization heterocycle Target Heterocyclic Compound cyclization->heterocycle

Caption: General workflow for heterocyclic synthesis.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition ArPdOR Ar-Pd(II)-OR(L2) ArPdI->ArPdOR Transmetalation IX IX ArPdI->IX ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-I ArX->ArPdI BAr_prime Ar'-B(OR)2 BAr_prime->ArPdI

Caption: Suzuki-Miyaura catalytic cycle.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition ArPdAlkyne Ar-Pd(II)-C≡CR(L2) ArPdI->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR ArPdAlkyne->ArAlkyne ArX Ar-I ArX->ArPdI CuI Cu(I)X CuAlkyne Cu(I)-C≡CR CuI->CuAlkyne CuAlkyne->ArPdI CuAlkyne->CuI AlkyneH H-C≡CR AlkyneH->CuAlkyne Base Base Base->CuAlkyne

Caption: Sonogashira catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI Oxidative Addition ArPdAmine Ar-Pd(II)-NHR'R''+ ArPdI->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''(L2) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product ArX Ar-I ArX->ArPdI Amine HNR'R'' Amine->ArPdI Base Base Base->ArPdAmine

Caption: Buchwald-Hartwig amination cycle.

References

Application Notes and Protocols: A Step-by-Step Guide to the Iodination of 4-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-chloro-2-iodo-1-nitrobenzene, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Two primary, reliable methods are presented: a Sandmeyer-type reaction starting from 4-chloro-2-nitroaniline and a direct electrophilic iodination of 4-chloronitrobenzene.

Introduction

The introduction of an iodine atom onto the 4-chloronitrobenzene scaffold significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a variety of transformations, including popular cross-coupling reactions, which are fundamental in modern drug discovery. The electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring, making direct iodination challenging and requiring potent electrophilic iodinating reagents. The Sandmeyer reaction offers a high-yielding alternative, proceeding through a diazonium salt intermediate.

Data Presentation

The following tables summarize quantitative data for the two primary methods for synthesizing 4-chloro-2-iodo-1-nitrobenzene.

Table 1: Quantitative Data for the Sandmeyer-Type Reaction of 4-Chloro-2-nitroaniline

Starting MaterialReagentsProductMolar Ratio (Substrate:NaNO₂:KI)Temperature (°C)Reaction TimeYield (%)
4-Chloro-2-nitroaniline1. conc. HCl, NaNO₂ 2. KI4-Chloro-2-iodo-1-nitrobenzene1 : 1.21 : 1.160-515 min (diazotization) + 10 min (iodination)Not explicitly stated, but can be calculated from experimental values[1]

Table 2: Representative Yields for Direct Iodination of Deactivated Arenes Using Iodic Acid

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Nitrobenzene3-Iodonitrobenzene445-5083
Benzoic acid3-Iodobenzoic acid445-5081
Benzaldehyde3-Iodobenzaldehyde445-5075
4-Nitrotoluene4-Iodo-2-nitrotoluene445-5065

Data adapted from a study on the iodination of deactivated arenes using iodic acid in an anhydrous HIO₃/AcOH/Ac₂O/conc. H₂SO₄ mixture. This serves as a reference for the potential efficacy of direct iodination on a deactivated ring system similar to 4-chloronitrobenzene.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via Sandmeyer-Type Reaction

This protocol is based on a well-established procedure starting from 4-chloro-2-nitroaniline.[1] The reaction proceeds in two main stages: the formation of a diazonium salt, followed by its reaction with potassium iodide.

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (conc. HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane

  • Methanol

  • Distilled Water

  • Ice

  • Flask

  • Magnetic Stirrer

  • Filtration apparatus

Procedure:

Part A: Diazotization

  • In a flask, dissolve 2 g (0.0116 mol) of 4-chloro-2-nitroaniline in 10 ml of concentrated HCl.

  • Cool the mixture in an ice bath to a temperature of 0-5 °C.

  • While stirring, add a solution of 0.96 g (0.014 mol) of NaNO₂ in a minimal amount of water. Maintain the temperature between 0-5 °C during the addition.

  • Continue stirring the mixture for 5 minutes at this temperature.

Part B: Iodination

  • To the cold diazonium salt solution, add a solution of 2.17 g (0.0134 mol) of KI in a minimal amount of water.

  • Stir the reaction mixture for 10 minutes, maintaining the temperature at 0-5 °C.[1]

  • Remove the ice bath and allow the mixture to stir until it reaches room temperature.

  • Gently heat the mixture to facilitate the release of nitrogen gas and to reduce the volume.

  • Cool the resulting mixture in an ice bath overnight to allow for complete precipitation of the product.

Part C: Isolation and Purification

  • Filter the obtained precipitate and wash it thoroughly with distilled water.

  • The crude product can be further purified by recrystallization from a mixture of dichloromethane and methanol to yield yellow needles of 4-chloro-2-iodo-1-nitrobenzene.[1]

Protocol 2: Direct Electrophilic Iodination of 4-Chloronitrobenzene

This protocol is a general method for the iodination of deactivated aromatic compounds and can be adapted for 4-chloronitrobenzene. It utilizes a potent electrophilic iodine species generated from iodic acid.

Materials:

  • 4-Chloronitrobenzene

  • Iodic Acid (HIO₃)

  • Glacial Acetic Acid (AcOH)

  • Acetic Anhydride (Ac₂O)

  • Concentrated Sulfuric Acid (conc. H₂SO₄)

  • Aqueous Sodium Sulfite (Na₂SO₃) solution

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask with stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a reaction flask, suspend iodic acid (1.1 equivalents) in a mixture of glacial acetic acid and acetic anhydride.

  • Add 4-chloronitrobenzene (1 equivalent) to the stirred suspension.

  • Cool the mixture to approximately 5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (approx. 5 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour.

  • Remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

  • Heat the reaction mixture to 45-50 °C and maintain this temperature for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into an excess of cold aqueous sodium sulfite solution to reduce any unreacted iodine and iodoxy intermediates.

  • Extract the product with chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization from an appropriate solvent.

Visualizations

Sandmeyer_Reaction_Workflow Sandmeyer-Type Reaction Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Isolation & Purification A 4-Chloro-2-nitroaniline in conc. HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir for 5 min C->D E Add KI solution at 0-5 °C D->E F Stir for 10 min E->F G Warm to RT and heat F->G H Cool overnight G->H I Filter precipitate H->I J Wash with H₂O I->J K Recrystallize (DCM/MeOH) J->K L Pure 4-Chloro-2-iodo-1-nitrobenzene K->L

Caption: Workflow for the synthesis of 4-chloro-2-iodo-1-nitrobenzene via a Sandmeyer-type reaction.

Direct_Iodination_Workflow Direct Electrophilic Iodination Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 4-Chloronitrobenzene, HIO₃, AcOH, Ac₂O B Cool to 5 °C A->B C Slowly add conc. H₂SO₄ B->C D Stir at 0-5 °C for 1h C->D E Stir at RT for 1h D->E F Heat at 45-50 °C for 2h E->F G Quench with aq. Na₂SO₃ F->G H Extract with Chloroform G->H I Dry and concentrate H->I J Purify (Chromatography/ Recrystallization) I->J K Pure 4-Chloro-2-iodo-1-nitrobenzene J->K

Caption: Workflow for the direct iodination of 4-chloronitrobenzene using iodic acid.

References

Application Note: Laboratory Scale Synthesis of Novel Sulfonamides from 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This application note details a robust three-step synthetic pathway for the laboratory-scale preparation of novel sulfonamides, starting from the readily available building block, 4-Chloro-2-iodo-1-nitrobenzene. The described methodology offers a versatile route to a diverse range of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The synthesis involves an initial reduction of the nitro group, followed by sulfonylation of the resulting aniline, and concludes with a palladium-catalyzed Buchwald-Hartwig amination for further diversification, allowing for the introduction of various amine functionalities.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Diversification (Buchwald-Hartwig Amination) A 4-Chloro-2-iodo-1-nitrobenzene B 4-Chloro-2-iodoaniline A->B Fe, NH4Cl EtOH/H2O C N-(4-Chloro-2-iodophenyl) arylsulfonamide B->C ArSO2Cl Pyridine D Diverse Sulfonamide Library C->D Amine, Pd catalyst Ligand, Base G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArX Ar-X Amine R2NH LigandExch Ligand Exchange Amine->LigandExch Base Base Base->LigandExch Product Ar-NR2 OxAdd->LigandExch [L2Pd(Ar)(X)] RedElim Reductive Elimination LigandExch->RedElim [L2Pd(Ar)(NR2)] RedElim->Pd0 Ar-NR2

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-2-iodo-1-nitrobenzene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-Chloro-2-iodo-1-nitrobenzene, particularly when using the common synthetic route involving the diazotization of 4-chloro-2-nitroaniline followed by iodination.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Diazotization: The diazonium salt is a crucial intermediate. Its formation can be hampered by incorrect temperature control or improper reagent addition.Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline to prevent a sudden temperature increase.
Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose if the temperature is not kept low or if they are allowed to stand for too long before the addition of the iodide source.Use the diazonium salt immediately after its formation. Keep the reaction mixture in an ice bath throughout the diazotization and subsequent iodination steps.[1]
Inefficient Iodination: The displacement of the diazonium group by iodide may be incomplete.Ensure a stoichiometric excess of the iodide source (e.g., potassium iodide) is used. After the addition of the iodide solution, allow the reaction to stir at low temperature and then warm gradually to room temperature to ensure the reaction goes to completion.[1][2]
Formation of Dark-Colored Impurities Side Reactions of the Diazonium Salt: Unwanted coupling reactions can occur if the reaction conditions are not optimal, leading to the formation of colored azo compounds.Maintain a low temperature and acidic conditions during the diazotization step. The slow and controlled addition of reagents is critical to minimize these side reactions.[1]
Oxidation of Iodide: Iodide ions can be oxidized to iodine (I₂) in the presence of excess nitrous acid or air, resulting in a dark coloration of the reaction mixture.Ensure that the addition of sodium nitrite is done carefully to avoid a large excess. Any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid after diazotization is complete.
Difficulty in Product Purification Presence of Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with 4-chloro-2-nitroaniline.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature after the initial low-temperature phase.
Formation of Isomeric Byproducts: While the starting material directs the regioselectivity, minor isomers can sometimes form.Purification by recrystallization from a suitable solvent system (e.g., dichloromethane and methanol) or column chromatography can be employed to separate the desired product from isomers and other impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of 4-Chloro-2-iodo-1-nitrobenzene?

A1: The most critical parameters are temperature control and the rate of reagent addition during the diazotization step. The reaction should be maintained between 0-5°C to ensure the stability of the diazonium salt intermediate.[1][2][3] Slow, controlled addition of sodium nitrite is essential to prevent localized overheating and unwanted side reactions.

Q2: What are the common synthetic routes to prepare 4-Chloro-2-iodo-1-nitrobenzene?

A2: The two primary synthetic strategies are:

  • Diazotization of 4-chloro-2-nitroaniline: This involves converting the amino group of 4-chloro-2-nitroaniline into a diazonium salt, which is then displaced by an iodide ion from a source like potassium iodide.[2]

  • Electrophilic Iodination of 4-chloro-1-nitrobenzene: This method introduces an iodine atom onto the 4-chloro-1-nitrobenzene ring through an electrophilic aromatic substitution reaction.[4] This may involve reagents such as iodine monochloride or iodine in the presence of an oxidizing agent.

Q3: Are there alternative iodinating agents that can be used?

A3: Yes, while potassium iodide is common, other iodinating systems can be employed for electrophilic iodination. These include the use of iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid, which can iodinate deactivated aromatic rings under mild conditions.[4] Another approach involves using iodine in the presence of an oxidizing agent like hydrogen peroxide or a copper salt such as CuCl₂ to generate a more potent electrophilic iodine species.[5]

Q4: How can I confirm the identity and purity of the synthesized 4-Chloro-2-iodo-1-nitrobenzene?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • Melting Point: The melting point of pure 4-Chloro-2-iodo-1-nitrobenzene is reported to be in the range of 97°C to 101°C.[4]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry will provide structural confirmation.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) can be used to assess purity and monitor reaction progress, while Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Q5: What are some potential side reactions to be aware of?

A5: Besides the formation of colored impurities from diazonium salt coupling, dehalogenation can be a significant side reaction, particularly if reductive conditions are inadvertently introduced.[4] The carbon-iodine bond is susceptible to cleavage. Also, during electrophilic iodination, the formation of other isomers is possible, although the directing effects of the existing substituents generally favor the desired product.

Experimental Protocols

Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via Diazotization

This protocol is based on a standard Sandmeyer-type reaction.

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Distilled Water

  • Ice

Procedure:

  • Dissolution of the Aniline: In a flask, dissolve 4-chloro-2-nitroaniline in concentrated HCl.[2]

  • Cooling: Place the flask in an ice bath and cool the mixture to a temperature between 0-5°C.[2]

  • Diazotization: While maintaining the low temperature and stirring, slowly add a pre-cooled aqueous solution of sodium nitrite. The addition should be dropwise to keep the temperature below 5°C.[2][3]

  • Iodination: After the addition of sodium nitrite is complete, continue stirring for a few minutes. Then, slowly add a cold aqueous solution of potassium iodide to the reaction mixture, still maintaining the temperature at 0-5°C.[2][3]

  • Reaction Completion: Continue stirring at low temperature for a period, then allow the mixture to slowly warm to room temperature. Gentle heating may be applied to ensure the complete evolution of nitrogen gas.[2]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product.[2]

  • Purification: Filter the precipitate and wash it with cold distilled water. The crude product can be further purified by recrystallization, for example, from a mixture of dichloromethane and methanol, to obtain pure 4-Chloro-2-iodo-1-nitrobenzene as yellow needles.[2]

Process Visualization

The following diagram illustrates the key steps in the synthesis of 4-Chloro-2-iodo-1-nitrobenzene via the diazotization pathway.

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification cluster_end Final Product A 4-Chloro-2-nitroaniline B Dissolve in conc. HCl A->B C Cool to 0-5°C B->C D Add NaNO₂(aq) slowly C->D E Diazonium Salt Intermediate D->E F Add KI(aq) at 0-5°C E->F G Warm to Room Temperature F->G H Precipitation & Filtration G->H I Recrystallization H->I J 4-Chloro-2-iodo-1-nitrobenzene I->J

Caption: Workflow for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene.

References

common side reactions in Suzuki coupling with 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-chloro-2-iodo-1-nitrobenzene. This resource aims to address common challenges and provide actionable solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in 4-chloro-2-iodo-1-nitrobenzene in a Suzuki coupling reaction?

A1: In palladium-catalyzed Suzuki coupling reactions, the reactivity of halogens generally follows the trend I > Br > OTf > Cl.[1] Therefore, the carbon-iodine bond is expected to be significantly more reactive than the carbon-chlorine bond. This chemoselectivity allows for the selective coupling at the 2-position (where iodine is located) while leaving the chlorine at the 4-position intact for potential subsequent transformations. The electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, the rate-determining step of the catalytic cycle.[2]

Q2: What are the most common side reactions observed in the Suzuki coupling of 4-chloro-2-iodo-1-nitrobenzene?

A2: The most prevalent side reactions include:

  • Dehalogenation: Premature removal of the iodine or chlorine atom and its replacement with a hydrogen atom. This can occur on the starting material or the coupled product.[3]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[4]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, where it is replaced by a carbon-hydrogen bond. This side reaction is often catalyzed by the base and accelerated by elevated temperatures and the presence of water.[5]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain Suzuki coupling conditions, especially with prolonged reaction times or specific catalyst systems.[6]

Q3: Can the nitro group itself participate in the coupling reaction?

A3: While less common than the reaction of aryl halides, under specific conditions and with particular catalyst systems (like those employing bulky biarylphosphine ligands such as BrettPhos), the nitro group can act as a leaving group in Suzuki-Miyaura couplings.[7] However, with the highly reactive iodine present in 4-chloro-2-iodo-1-nitrobenzene, the reaction is expected to proceed preferentially at the C-I bond.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Catalyst Inactivity • Use a fresh batch of palladium catalyst and ligand. • Ensure proper activation of the Pd(0) precatalyst. Consider using a more active precatalyst like a palladacycle. • Degas all solvents and reagents thoroughly to prevent catalyst oxidation. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Suboptimal Base • The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF. The solubility and strength of the base can significantly impact the reaction rate.[1]
Low Reaction Temperature • While lower temperatures can minimize some side reactions, they might also lead to a sluggish reaction. Gradually increase the temperature (e.g., from 80 °C to 110 °C) and monitor the reaction progress.
Poor Solubility of Reagents • Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a co-solvent system (e.g., toluene/water, dioxane/water, DMF).[8]
Problem 2: Significant Formation of Side Products
Observed Side Product Troubleshooting Steps
Dehalogenation Product (4-chloro-1-nitrobenzene) • Use milder reaction conditions (lower temperature, shorter reaction time). • Choose a less hydridic solvent. • Select a catalyst system less prone to generating palladium hydride species.
Homocoupling of Boronic Acid • Rigorously exclude oxygen from the reaction mixture by thoroughly degassing solvents and maintaining a positive pressure of inert gas.[4] • Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst.
Protodeboronation of Boronic Acid • Use anhydrous solvents and reagents where possible.[5] • Employ a less protic solvent system. • Consider using a boronic ester (e.g., pinacol ester) which is generally more stable than the corresponding boronic acid.[5] • Use the mildest effective base.
Reduction of Nitro Group • Shorten the reaction time and use the lowest effective temperature. • Avoid catalyst systems known to promote nitro group reduction.

Data Presentation

The following table provides illustrative quantitative data on the impact of different reaction parameters on the yield of the desired product and the formation of major side products in a model Suzuki coupling of 4-chloro-2-iodo-1-nitrobenzene with phenylboronic acid. Please note that these are representative values based on trends reported in the literature for similar substrates and actual results may vary.[9][10][11][12]

Catalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901265-755-10<5
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100885-95<5<2
PdCl₂(dppf)Cs₂CO₃DMF110680-905-8<3
Pd(OAc)₂ / XPhosKFTHF/H₂O801670-8010-15<5

Experimental Protocols

Model Protocol for Selective Suzuki Coupling at the Iodo Position

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Pathways for 4-Chloro-2-iodo-1-nitrobenzene

Suzuki_Coupling_Pathways cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products A 4-Chloro-2-iodo-1-nitrobenzene S1 Dehalogenation (4-Chloro-1-nitrobenzene) A->S1 Dehalogenation I1 Oxidative Addition Intermediate A->I1 Oxidative Addition B Ar-B(OH)₂ S2 Homocoupling (Ar-Ar) B->S2 Homocoupling S3 Protodeboronation (Ar-H) B->S3 Protodeboronation I2 Transmetalation Intermediate B->I2 Base C Pd(0) Catalyst C->I1 P 2-Aryl-4-chloro-1-nitrobenzene P->C Catalyst Regeneration S4 Nitro Reduction Product P->S4 Nitro Group Reduction I1->I2 Transmetalation I2->P Reductive Elimination

Caption: Main Suzuki coupling pathway and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low or No Product Yield check_catalyst 1. Check Catalyst System - Freshness? - Activity? - Ligand choice? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Temperature too low? - Insufficient reaction time? check_catalyst->check_conditions If catalyst is ok sol_catalyst Use more active catalyst/ligand Ensure inert atmosphere check_catalyst->sol_catalyst check_reagents 3. Assess Reagents & Solvent - Purity of boronic acid? - Appropriate base? - Degassed solvent? check_conditions->check_reagents If conditions are reasonable sol_conditions Increase temperature Increase reaction time check_conditions->sol_conditions analyze_side_products 4. Analyze for Side Products - Dehalogenation? - Homocoupling? - Protodeboronation? check_reagents->analyze_side_products If reagents are pure sol_reagents Screen bases Use boronic ester check_reagents->sol_reagents optimize Optimize Based on Findings analyze_side_products->optimize Identify major side reaction sol_side_products Adjust conditions to minimize specific side reaction analyze_side_products->sol_side_products

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Crude 4-Chloro-2-iodo-1-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of crude 4-Chloro-2-iodo-1-nitrobenzene via recrystallization.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I've dissolved my crude 4-Chloro-2-iodo-1-nitrobenzene in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to precipitation rather than crystallization. Here are several strategies to address this:

    • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture to dissolve the oil and add more of the primary solvent until the solution is no longer saturated at the boiling point.

    • Slow Down the Cooling Process: Rapid cooling can favor precipitation over crystallization. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Lower the Saturation Temperature: Add a small amount of a co-solvent in which the compound is more soluble. This will lower the temperature at which the solution becomes saturated, potentially below the compound's melting point.

    • Change the Solvent System: The chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 2: Very low or no crystal formation upon cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, I'm seeing very few or no crystals. What could be the cause?

  • Answer: This issue typically points to one of two common problems:

    • Excessive Solvent: The most frequent cause of low or no yield is using too much solvent to dissolve the crude product. To remedy this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.

    • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though its concentration is above its solubility limit at that temperature. To induce crystallization, you can:

      • Scratch the inner surface of the flask with a glass stirring rod just below the surface of the liquid. The small scratches provide a nucleation site for crystal growth.

      • Add a seed crystal of pure 4-Chloro-2-iodo-1-nitrobenzene to the solution. This provides a template for further crystallization.

      • Cool to a lower temperature using a dry ice/acetone bath, provided the solvent does not freeze.

Issue 3: The recrystallized product is still colored.

  • Question: My starting material was a dark color, and after recrystallization, the crystals are still yellow or brown. How can I obtain a purer, less colored product?

  • Answer: Colored impurities are common, especially from syntheses involving diazonium salts. These can often be removed by the following method:

    • Use of Activated Carbon (Charcoal): After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon to the solution. The colored impurities will adsorb onto the surface of the carbon.

    • Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the activated carbon. The purified filtrate can then be allowed to cool and crystallize. It is crucial to use a pre-heated funnel to prevent premature crystallization during this step.

Frequently Asked Questions (FAQs)

  • Question: How do I choose the best solvent for the recrystallization of 4-Chloro-2-iodo-1-nitrobenzene?

  • Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For halogenated nitroaromatics, polar organic solvents are often a good starting point. A general approach to solvent selection involves small-scale solubility tests with solvents such as ethanol, methanol, isopropanol, and ethyl acetate. A mixed solvent system, such as dichloromethane and methanol, has also been reported for a similar compound.

  • Question: What are the likely impurities in my crude 4-Chloro-2-iodo-1-nitrobenzene?

  • Answer: If synthesized via a Sandmeyer reaction from 4-chloro-2-nitroaniline, potential impurities could include unreacted starting material, byproducts from the diazotization reaction (which can be colored), and isomers if the starting material was not pure.

  • Question: How can I maximize the yield of my recrystallized product?

  • Answer: To maximize your yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature and then thoroughly in an ice bath to ensure maximum crystallization. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Data Presentation

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationComments
Ethanol Polar78GoodA common and effective solvent for many organic compounds.
Methanol Polar65GoodSimilar to ethanol but with a lower boiling point.
Isopropanol Polar82GoodAnother good option, with a slightly higher boiling point than ethanol.
Ethyl Acetate Medium77ModerateMay be a suitable single solvent or part of a mixed solvent system.
Toluene Non-polar111PoorLikely to be too good a solvent, resulting in low recovery.
Hexane Non-polar69PoorLikely to be too poor a solvent to dissolve the compound even when hot.
Water Very Polar100PoorThe compound is expected to be insoluble in water.
Dichloromethane/Methanol MixedN/AGoodA reported solvent system for a similar compound, used as a mixed solvent.

Experimental Protocols

Detailed Methodology for the Recrystallization of 4-Chloro-2-iodo-1-nitrobenzene

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for your specific experimental conditions.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., a mixture of dichloromethane and methanol).

  • Dissolution:

    • Place the crude 4-Chloro-2-iodo-1-nitrobenzene in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system, e.g., dichloromethane).

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, add the less soluble solvent (e.g., methanol) dropwise to the hot solution until a slight turbidity persists, then add a few drops of the more soluble solvent to redissolve it.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (if decolorizing carbon was used or if insoluble impurities are present):

    • Preheat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization.

    • Quickly filter the hot solution to remove the activated carbon or other insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of solvent.

Mandatory Visualization

Recrystallization_Workflow start_end start_end process process decision decision optional optional A Start: Crude 4-Chloro-2-iodo-1-nitrobenzene B Dissolve in minimum amount of hot solvent A->B C Solution Colored? B->C D Add Activated Carbon & Reheat C->D Yes F Slowly cool filtrate to RT C->F No E Hot Gravity Filtration D->E E->F G Cool in ice bath F->G H Vacuum Filtration G->H I Wash crystals with ice-cold solvent H->I J Dry purified crystals I->J K End: Pure Product J->K

Caption: Workflow for the recrystallization of 4-Chloro-2-iodo-1-nitrobenzene.

preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for preventing dehalogenation and other side reactions when using 4-chloro-2-iodo-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of 4-chloro-2-iodo-1-nitrobenzene?

A1: 4-Chloro-2-iodo-1-nitrobenzene has three reactive functional groups: an iodo (-I), a chloro (-Cl), and a nitro (-NO₂) group.[1] The reactivity of these sites is dictated by their electronic and steric properties.

  • Iodo Group (-I): The carbon-iodine bond is the most labile among the halogens, making it the primary site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings under mild conditions.[1][2]

  • Chloro Group (-Cl): This site is less reactive than the iodo group in cross-coupling reactions and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalyst systems) to react.[1]

  • Aromatic Ring: The strong electron-withdrawing nature of the nitro group makes the benzene ring electron-deficient.[1] This activates the positions ortho and para to the nitro group (the chloro and iodo positions) for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][3][4]

Q2: What is dehalogenation and why is it a problem?

A2: Dehalogenation is an undesired side reaction where a halogen atom (iodine or chlorine) on the aromatic ring is replaced by a hydrogen atom.[5] This leads to the formation of a hydrodehalogenated byproduct (e.g., 4-chloro-1-nitrobenzene or 2-iodo-1-nitrobenzene), reducing the yield of the desired product and complicating purification.[6] This side reaction is common in palladium-catalyzed cross-coupling reactions.[6][7]

Q3: What is meant by "orthogonal reactivity" in the context of this molecule?

A3: Orthogonal reactivity refers to the ability to selectively functionalize one reactive site in the presence of another. In 4-chloro-2-iodo-1-nitrobenzene, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective cross-coupling at the iodine position under mild conditions, leaving the chlorine atom untouched for a subsequent, different reaction under more vigorous conditions.[1] For instance, an iodine-selective Suzuki coupling can be performed at temperatures below 80°C, followed by a second coupling at the chlorine site using a different catalyst or higher temperature.[1]

Troubleshooting Guides

This section addresses specific issues related to dehalogenation in common palladium-catalyzed cross-coupling reactions.

Issue: Significant Deiodination in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling to form a new C-C bond at the iodine position, but you observe a significant amount of 4-chloro-1-nitrobenzene as a byproduct.

Caption: Troubleshooting logic for deiodination in Suzuki coupling.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can promote side reactions, including hydrodehalogenation. For selective coupling at the iodine, milder conditions are crucial.[1]Maintain the reaction temperature below 80°C to favor selective C-I bond activation.[1]
Incorrect Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of oxidative addition and reductive elimination. Less bulky ligands can lead to slower reductive elimination, allowing competing dehalogenation pathways to dominate.[8][9]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, DPPF) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[7][9] These ligands accelerate the desired reductive elimination step.
Inappropriate Base Strong bases like sodium tert-butoxide (NaOᵗBu) can promote dehalogenation.[10] The choice of base is critical for balancing reactivity with selectivity.Switch to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[10] These often provide sufficient reactivity while minimizing side reactions.
Presence of Protic Sources Water or other protic impurities in the solvent or reagents can serve as a hydrogen source for the dehalogenation side reaction.[5]Use anhydrous solvents (e.g., toluene, dioxane, DMF) and ensure all reagents and glassware are thoroughly dried before use.[8]
Issue: Deiodination and/or Glaser Coupling in Sonogashira Coupling

You are performing a Sonogashira coupling with a terminal alkyne and observe the formation of deiodinated starting material and/or a homocoupled alkyne (Glaser coupling byproduct).

Potential Cause Explanation Recommended Solution
Catalyst System The classic Pd(PPh₃)₄ catalyst, while common, can sometimes be inefficient, leading to side reactions, especially at higher temperatures.[8][11]Consider using a more modern catalyst system, such as a combination of a palladium(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable phosphine ligand. For difficult couplings, copper-free Sonogashira conditions can sometimes suppress homocoupling.[11][12]
High Temperature Bulky or electron-poor aryl halides may require higher temperatures to react, but this can also promote the decomposition of terminal alkynes and other side reactions.[13]If possible, run the reaction at room temperature, which is often feasible for highly reactive C-I bonds.[2][12] If heating is necessary, do so cautiously and monitor the reaction closely.
Base Selection The amine base (e.g., triethylamine, diisopropylamine) is crucial for both the palladium and copper catalytic cycles.[11] An inappropriate base can lead to poor reaction rates and favor side reactions.Ensure an appropriate amine base is used. For many applications, triethylamine or diisopropylethylamine is effective. The base should be anhydrous and of high purity.
Oxygen Contamination The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the alkyne and complicates purification.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment. This is critical for preventing Glaser coupling.
Issue: Dechlorination during Buchwald-Hartwig Amination

You have successfully functionalized the iodo position and are now attempting a Buchwald-Hartwig amination at the chloro position, but you are observing significant dechlorination.

Potential Cause Explanation Recommended Solution
Ligand Choice The amination of aryl chlorides is particularly challenging and highly dependent on the ligand.[14] The ligand must promote the difficult oxidative addition of the C-Cl bond while preventing β-hydride elimination from the palladium-amide intermediate, a key step in a dehalogenation pathway.[9]Use specialized bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) or chelating ligands (e.g., Xantphos).[14][15] These are designed to facilitate the coupling of challenging substrates like aryl chlorides.
Base Strength Strong bases like NaOᵗBu or LHMDS are typically required for Buchwald-Hartwig amination but can also promote side reactions if not chosen carefully.[10]While strong bases are often necessary, screen different options. Sodium tert-butoxide is the most common, but sometimes weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with the right catalyst system, offering better functional group tolerance.[10]
Reaction Temperature & Time Prolonged reaction times at high temperatures, often required for activating the C-Cl bond, can lead to catalyst decomposition and an increase in side reactions like dehalogenation.Optimize the reaction temperature and time carefully. Monitor the reaction by TLC or GC/LC-MS to determine the point of maximum conversion without significant byproduct formation.

Key Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes a typical procedure for the selective functionalization of the C-I bond, leaving the C-Cl bond intact.

G A 4-Chloro-2-iodo-1-nitrobenzene + Nucleophile (Nu⁻) B Addition of Nu⁻ to form Meisenheimer Complex (stabilized by NO₂) A->B Step 1: Addition C Elimination of Leaving Group (I⁻ or Cl⁻) B->C Step 2: Elimination D Substituted Product C->D

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 4-Chloro-2-iodo-1-nitrobenzene. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of this versatile building block.

The unique structure of 4-Chloro-2-iodo-1-nitrobenzene, featuring two distinct halogen atoms and an electron-withdrawing nitro group, presents both opportunities for selective functionalization and challenges in reaction optimization. Achieving high yields and selectivity hinges on the careful selection and loading of the palladium catalyst. This guide will help you address common issues and streamline your experimental workflow.

Troubleshooting Guides

This section addresses specific issues you might encounter during your cross-coupling experiments with 4-Chloro-2-iodo-1-nitrobenzene.

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended:

Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst. Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments.The C-I bond in 4-Chloro-2-iodo-1-nitrobenzene is activated by the electron-withdrawing nitro group, but a sufficiently electron-rich catalyst is still required for efficient oxidative addition.
Inappropriate Base Screen different bases. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[1]The base plays a critical role in the transmetalation step (Suzuki-Miyaura) or the deprotonation of the nucleophile (Buchwald-Hartwig). Its strength and solubility can significantly impact the reaction rate.
Catalyst Inhibition by Nitro Group Consider using ligands that are less susceptible to coordination with the nitro group. In some cases, lower reaction temperatures may mitigate catalyst deactivation.The nitro group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Issue 2: Lack of Selectivity (Reaction at both C-I and C-Cl sites)

Question: My reaction is producing a mixture of products, with coupling occurring at both the iodo and chloro positions. How can I improve selectivity for the C-I bond?

Answer:

The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds (C-I > C-Cl) is the basis for selective functionalization. To exploit this, reaction conditions must be carefully controlled.

Potential Cause Recommended Action Rationale
Reaction Temperature Too High Lower the reaction temperature. Start at a milder temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish.Higher temperatures provide the necessary activation energy for the less reactive C-Cl bond to undergo oxidative addition.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is predominantly formed.Extended reaction times can lead to the subsequent, slower reaction at the C-Cl position.
High Catalyst Loading Reduce the catalyst loading. A lower concentration of the active catalyst can favor the more facile C-I bond activation.While counterintuitive, a very active catalyst at high loading might overcome the reactivity difference between the two halogens.

Issue 3: Formation of Side Products (e.g., Dehalogenation, Homocoupling)

Question: I am observing significant amounts of dehalogenated starting material (4-chloro-1-nitrobenzene) and/or homocoupling of my nucleophile. What can I do to minimize these side reactions?

Answer:

Side product formation is often indicative of suboptimal reaction conditions or the presence of impurities.

Side Product Potential Cause Recommended Action
Dehalogenation Presence of a hydride source (e.g., from solvent, base, or impurities).Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents.
Homocoupling of Nucleophile Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Palladium Black Formation Catalyst decomposition due to high temperature or inappropriate ligand-to-metal ratio.Lower the reaction temperature. Use a more stabilizing ligand or adjust the ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).

Frequently Asked Questions (FAQs)

Q1: Which halogen in 4-Chloro-2-iodo-1-nitrobenzene is expected to react first in a cross-coupling reaction?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) bond. The general reactivity trend for halogens in cross-coupling reactions is I > Br > OTf > Cl. Therefore, selective coupling at the 2-iodo position is expected under appropriately controlled conditions.

Q2: How does the nitro group affect the cross-coupling reaction?

A2: The electron-withdrawing nature of the nitro group has a dual effect. It activates the aryl ring towards oxidative addition, making the C-I and C-Cl bonds more susceptible to reaction. However, the oxygen atoms of the nitro group can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

Q3: What is a typical starting catalyst loading for optimizing a reaction with this substrate?

A3: A good starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor. Depending on the reaction's efficiency and the cost of the catalyst, this can be further optimized by incrementally decreasing the loading (e.g., to 0.5 mol%, 0.1 mol%, or even lower for highly active catalytic systems) or increasing it if the reaction is sluggish.

Q4: Is it necessary to protect the nitro group?

A4: Generally, it is not necessary to protect the nitro group for palladium-catalyzed cross-coupling reactions. Modern catalyst systems are typically tolerant of the nitro functionality. However, in cases of persistent low yields or catalyst deactivation that cannot be resolved by other means, reduction of the nitro group to an amine followed by protection might be considered, though this adds extra steps to the synthetic route.

Data Presentation: Optimizing Catalyst Loading

The following tables summarize the effect of catalyst loading on the yield of cross-coupling reactions with substrates structurally related to 4-Chloro-2-iodo-1-nitrobenzene. This data is intended to serve as a guide for optimizing your own reactions.

Table 1: Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene

This data is for a structurally similar substrate and illustrates the general trend of catalyst loading optimization.

Catalyst Loading (ppm) Yield (%)
5075
10090
15092
20092

Data adapted from a study on a self-assembled Pd6L8 nanoball catalyst.[3]

Table 2: Heck Reaction of 1-bromo-4-nitrobenzene with Styrene

This data illustrates the impact of catalyst loading in a Heck reaction with a related nitro-haloarene.

Catalyst Amount (mg) Catalyst Loading (mol%) Yield (%)
100.0013585
200.002798
300.0040598

Data adapted from a study using a reusable palladium nanocatalyst. The yield was optimized with 0.0027 mol% of the catalyst.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with 4-Chloro-2-iodo-1-nitrobenzene. These should be considered as starting points and may require optimization for your specific coupling partner and desired outcome.

General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk tube, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in optimizing cross-coupling reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X 4-Chloro-2-iodo-1-nitrobenzene Ar-X->Oxidative_Addition R-M Nucleophile R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Optimization_Workflow start Start: Low Yield or Selectivity catalyst_choice Evaluate Catalyst System (Pd Source + Ligand) start->catalyst_choice base_solvent Screen Base and Solvent catalyst_choice->base_solvent temperature Adjust Temperature base_solvent->temperature catalyst_loading Optimize Catalyst Loading temperature->catalyst_loading increase_loading Increase Loading catalyst_loading->increase_loading Low Conversion decrease_loading Decrease Loading catalyst_loading->decrease_loading Side Reactions/ Poor Selectivity success Successful Reaction increase_loading->success decrease_loading->success

Caption: Workflow for optimizing cross-coupling reaction conditions.

Selectivity_Pathways substrate 4-Chloro-2-iodo-1-nitrobenzene path_I Reaction at C-I (More Reactive) substrate->path_I Mild Conditions Low Catalyst Loading product_I Mono-substituted Product (at Iodo Position) path_I->product_I path_Cl Reaction at C-Cl (Less Reactive) product_Cl Di-substituted Product path_Cl->product_Cl product_I->path_Cl Harsher Conditions Higher Catalyst Loading

Caption: Chemoselective reaction pathways for 4-Chloro-2-iodo-1-nitrobenzene.

References

Technical Support Center: Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of 4-Chloro-2-iodo-1-nitrobenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of this specific chemoselective transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective reduction of 4-Chloro-2-iodo-1-nitrobenzene?

A1: The primary challenge is achieving high chemoselectivity. The goal is to reduce the nitro group (-NO₂) to an amine (-NH₂) without affecting the chloro (-Cl) and iodo (-I) substituents. This process is complicated by the risk of hydrodehalogenation, where the halogen atoms are reductively cleaved from the aromatic ring.[1][2]

Q2: Which halogen is more susceptible to removal during the reduction?

A2: The iodine substituent is the most easily cleaved from the aromatic ring.[1] The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to reduction. Therefore, a common and undesirable byproduct is 4-chloroaniline.

Q3: What are the main byproducts to watch for during this reaction?

A3: Besides the desired 4-chloro-2-iodoaniline, potential byproducts primarily result from dehalogenation. These include 4-chloroaniline (loss of iodine), 2-iodoaniline (loss of chlorine), and aniline (loss of both halogens).[1] Incomplete reduction can also leave starting material or generate intermediates like nitroso or hydroxylamine species.[3]

Q4: What are the general strategies to improve the selectivity of the nitro group reduction?

A4: There are two main strategies:

  • Catalytic Hydrogenation: This is a highly efficient method, but the choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to prevent dehalogenation.[1] Modifying classical catalysts or using newer formulations can significantly enhance selectivity.[3][4][5]

  • Chemical Reduction: Using stoichiometric reducing agents like metal salts (e.g., SnCl₂, Fe) in acidic or neutral media often provides excellent selectivity for the nitro group and avoids the harsh conditions that can lead to dehalogenation.[6][7]

Troubleshooting Guides

Problem 1: Significant dehalogenation (loss of iodine and/or chlorine) is observed.

This is the most common issue. The presence of byproducts like 4-chloroaniline or aniline, confirmed by GC-MS or LC-MS, indicates undesired hydrodehalogenation.

G start Problem: High Dehalogenation Detected check_method What reduction method are you using? start->check_method cat_hydro Catalytic Hydrogenation check_method->cat_hydro Catalytic Hydrogenation chem_reduc Chemical Reduction (Fe, SnCl2, etc.) check_method->chem_reduc Chemical Reduction check_catalyst Is the catalyst Pd/C? cat_hydro->check_catalyst pd_c_issue Problem: Pd/C is known to promote hydrodehalogenation, especially for aryl iodides and bromides. check_catalyst->pd_c_issue Yes other_catalyst Other Catalyst (Pt, Ni, etc.) check_catalyst->other_catalyst No solution_catalyst Solution 1: Change Catalyst - Use Raney Nickel. - Use sulfided Pt/C. - Use modified catalysts like Pt-V/C. pd_c_issue->solution_catalyst check_conditions Review Reaction Conditions other_catalyst->check_conditions solution_conditions Solution 2: Modify Conditions - Lower H2 pressure. - Reduce reaction temperature. - Decrease catalyst loading. - Add a catalyst modifier/inhibitor (e.g., PPh3, amines). check_conditions->solution_conditions chem_reduc_ok This method is generally selective. Check for: - Excessively harsh acidic conditions. - Overly long reaction times. - High temperatures. chem_reduc->chem_reduc_ok solution_chem Solution 3: Optimize Conditions - Neutralize acid carefully during workup. - Monitor reaction closely via TLC/LCMS to avoid over-reduction. - Perform reaction at a lower temperature. chem_reduc_ok->solution_chem

Caption: Troubleshooting workflow for excessive dehalogenation.

Problem 2: The reaction is incomplete or the yield of 4-Chloro-2-iodoaniline is low.

Low conversion of the starting material or a low isolated yield of the desired product can stem from several factors related to reagents, catalysts, or reaction conditions.

G start Problem: Incomplete Reaction / Low Yield check_method What reduction method are you using? start->check_method cat_hydro Catalytic Hydrogenation check_method->cat_hydro Catalytic chem_reduc Chemical Reduction (Fe, SnCl2, etc.) check_method->chem_reduc Chemical check_catalyst Check Catalyst Activity cat_hydro->check_catalyst check_h2 Check Hydrogen Delivery cat_hydro->check_h2 catalyst_solutions Potential Issues: - Catalyst poisoning (impurities in substrate/solvent). - Catalyst is old or has low activity. - Insufficient catalyst loading. Solutions: - Purify starting material/solvent. - Use fresh, high-activity catalyst. - Increase catalyst loading (e.g., 5-10 mol%). check_catalyst->catalyst_solutions h2_solutions Potential Issues: - Leak in the hydrogenation system. - Insufficient H2 pressure. - Poor mixing/agitation. Solutions: - Check system for leaks. - Increase H2 pressure moderately. - Ensure vigorous stirring. check_h2->h2_solutions check_reagent Check Reducing Agent chem_reduc->check_reagent check_solubility Check Solubility & Temperature chem_reduc->check_solubility reagent_solutions Potential Issues: - Insufficient stoichiometry of the reductant. - Reagent has degraded (e.g., SnCl2 oxidized). Solutions: - Increase equivalents of reducing agent (e.g., 3-5 eq). - Use a fresh bottle of the reducing agent. check_reagent->reagent_solutions solubility_solutions Potential Issues: - Starting material not fully dissolved. - Reaction temperature is too low. Solutions: - Choose a solvent with better solubility. - Increase reaction temperature/reflux as needed. check_solubility->solubility_solutions G cluster_prep 1. Reaction Setup cluster_reaction 2. Monitoring & Workup cluster_analysis 3. Purification & Analysis A Dissolve Substrate in Solvent B Add Reducing Agent (e.g., SnCl2 or Fe/Acid) A->B C Heat to Reflux Under N2 B->C D Monitor by TLC/LC-MS C->D Reaction Proceeds E Quench & Neutralize D->E F Filter (e.g., through Celite) E->F G Aqueous Extraction F->G H Dry & Concentrate Organic Phase G->H Isolate Crude Product I Purify by Column Chromatography H->I J Characterize Product (NMR, MS, m.p.) I->J K Final Product: 4-Chloro-2-iodoaniline I->K

References

troubleshooting low conversion rates in 4-Chloro-2-iodo-1-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving 4-Chloro-2-iodo-1-nitrobenzene, with a focus on addressing low conversion rates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low conversion rates in my cross-coupling reaction with 4-Chloro-2-iodo-1-nitrobenzene?

A1: Low conversion rates can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor quality or impurity of the starting material, and issues with the coupling partner (e.g., boronic acid decomposition). The reaction's success is highly dependent on the careful selection and optimization of these parameters.[1]

Q2: In a Suzuki-Miyaura coupling, which halogen on 4-Chloro-2-iodo-1-nitrobenzene is expected to react first?

A2: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond. Therefore, in cross-coupling reactions like the Suzuki-Miyaura, oxidative addition of the palladium catalyst occurs preferentially at the C-I bond.[2] Achieving high selectivity for the C-I bond activation is a common synthetic strategy.[2]

Q3: What are the potential side reactions when using 4-Chloro-2-iodo-1-nitrobenzene?

A3: Several side reactions can occur, leading to reduced yield of the desired product. These include:

  • Homocoupling of the boronic acid partner.

  • Reaction at the C-Cl position , especially under harsh conditions or with less selective catalysts.

  • Reduction of the nitro group to an amino group, which can alter the electronic properties and reactivity of the molecule.[3][4]

  • Protodehalogenation , where the halogen is replaced by a hydrogen atom.

Q4: How critical is the purity of 4-Chloro-2-iodo-1-nitrobenzene for my reaction?

A4: The purity of the starting material is critical. Impurities from its synthesis, such as regioisomers or residual reagents, can interfere with the catalytic cycle, poison the catalyst, or lead to unwanted side products.[5] It is often recommended to purify the starting material by recrystallization or column chromatography before use.

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving low conversion issues.

Problem: Low conversion with significant starting material remaining.

This is one of the most common issues encountered. The following flowchart and table provide a logical workflow for troubleshooting.

G start Low Conversion Rate (Starting Material Remaining) check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents inactive_catalyst Is the catalyst/ligand appropriate? Is it fresh? check_catalyst->inactive_catalyst Catalyst Inactivity suboptimal_temp Is the temperature optimal? check_conditions->suboptimal_temp Temperature suboptimal_base Is the base appropriate/strong enough? check_conditions->suboptimal_base Base suboptimal_solvent Is the solvent suitable? Are reagents soluble? check_conditions->suboptimal_solvent Solvent reagent_purity Are starting materials pure? Is the boronic acid/ester viable? check_reagents->reagent_purity Purity solution_catalyst Action: - Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd(OAc)2). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use fresh, high-purity catalyst. inactive_catalyst->solution_catalyst Yes solution_temp Action: - Increase temperature incrementally. - Monitor for decomposition. suboptimal_temp->solution_temp No solution_base Action: - Screen stronger bases (e.g., K3PO4, Cs2CO3). - Ensure base is finely ground and anhydrous if needed. suboptimal_base->solution_base No solution_solvent Action: - Screen different solvents (e.g., Toluene, Dioxane, DMF). - Use a solvent mixture (e.g., Toluene/H2O) to aid solubility. suboptimal_solvent->solution_solvent No solution_reagents Action: - Purify starting material (recrystallization). - Use fresh boronic acid or a more stable pinacol ester. reagent_purity->solution_reagents No

Caption: Troubleshooting flowchart for low reaction conversion.

Data on Reaction Components

The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. The tables below summarize common options and their typical performance, which can guide optimization efforts.

Table 1: Comparison of Catalyst and Ligand Systems for Suzuki-Miyaura Coupling

Catalyst System Ligand Typical Substrates Advantages Potential Issues
Pd(PPh₃)₄ PPh₃ Aryl iodides, bromides Widely available, reliable for simple substrates.[6] Lower activity for challenging substrates (e.g., aryl chlorides), requires higher temperatures.
Pd(OAc)₂ / SPhos SPhos Aryl bromides, chlorides High activity, broad substrate scope, milder conditions.[6][7] Air-sensitive ligand, higher cost.
PdCl₂(dppf) dppf Aryl bromides Good for substrates with coordinating functional groups.[6] Can be less active than bulky monophosphine ligands for some substrates.

| NiCl₂(PCy₃)₂ | PCy₃ | Aryl chlorides | Cost-effective alternative to palladium, effective for unreactive substrates.[6] | Can be more sensitive to functional groups and reaction conditions. |

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields

Base Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
Na₂CO₃ Toluene/H₂O 100 12 95-98 A common, effective, and inexpensive choice for many couplings.[8]
K₃PO₄ Toluene 100 12 >95 Stronger base, often effective when carbonates fail.[6][8]
K₃PO₄ 1,4-Dioxane 100 12 ~85 Good for anhydrous conditions.
Cs₂CO₃ THF/H₂O 80 12 95 Highly effective but more expensive; allows for lower temperatures.[8]

Data is compiled from various sources for illustrative purposes and is highly dependent on the specific substrates used.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-Chloro-2-iodo-1-nitrobenzene with an arylboronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand, if required.[6]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Solvent Addition:

    • Add the degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water) via syringe.[6] The total volume should create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]

    • Monitor the reaction's progress by TLC or GC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Workflow

Understanding the catalytic cycle and experimental process can aid in troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(I) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_iodide Ar-I (4-Chloro-2-iodo-1-nitrobenzene) aryl_iodide->ox_add boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetal G setup 1. Reagent Prep & Setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert reaction 3. Add Solvent & Heat inert->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor workup 5. Quench & Workup monitor->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (NMR, MS) purify->analyze

References

identifying and removing impurities from 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-iodo-1-nitrobenzene. The information is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 4-Chloro-2-iodo-1-nitrobenzene?

A1: The most probable impurities in 4-Chloro-2-iodo-1-nitrobenzene originate from the starting materials and potential side reactions during synthesis. The synthesis often involves the iodination of 4-chloro-1-nitrobenzene.[1] Therefore, common impurities include:

  • Unreacted Starting Material: 4-Chloro-1-nitrobenzene.

  • Isomeric Products: Other positional isomers of chloro-iodo-nitrobenzene can form depending on the regioselectivity of the iodination reaction. A likely isomeric impurity is 2-Chloro-1-iodo-4-nitrobenzene.

  • Di-iodinated Products: Over-iodination can lead to the formation of di-iodo species.

  • By-products from Diazotization: If the synthesis proceeds via a Sandmeyer-type reaction from an aniline precursor (e.g., 4-chloro-2-nitroaniline), residual starting material or by-products from the diazotization and subsequent substitution can be present.[2]

Q2: How can I qualitatively assess the purity of my 4-Chloro-2-iodo-1-nitrobenzene sample?

A2: A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting your sample alongside the starting material (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample. The presence of multiple spots indicates impurities.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in 4-Chloro-2-iodo-1-nitrobenzene?

A3: For detailed analysis, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from its non-volatile impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities. The mass spectrum provides fragmentation patterns that can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation of the desired product and for identifying impurities. The presence of unexpected signals or altered integration values can indicate impurities.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue: Oily residue instead of crystals upon cooling.

  • Possible Cause: The solvent may be too good for your compound, or the concentration of impurities is high, leading to a depressed melting point.

  • Solution:

    • Try adding a co-solvent (anti-solvent) in which your compound is less soluble. For example, if you are using a polar solvent like ethanol, try adding water dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.

    • If the issue persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue: No crystal formation upon cooling.

  • Possible Cause: The solution may not be sufficiently saturated, or nucleation is slow.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure 4-Chloro-2-iodo-1-nitrobenzene.

    • Concentrate the solution by evaporating some of the solvent and allow it to cool again.

    • Cool the solution in an ice bath to further decrease the solubility.

Column Chromatography Troubleshooting

Issue: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Solution:

    • Optimize the solvent system using TLC first. Aim for a retention factor (Rf) of around 0.2-0.3 for the target compound.

    • If the compounds are very close on TLC, try a different solvent system. For example, if you are using a hexane/ethyl acetate mixture, you could try a hexane/dichloromethane system.

    • Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound is strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

    • If the compound is very polar, you may need to add a small amount of a more polar solvent like methanol to your eluent.

Data Presentation

Table 1: Physical Properties of 4-Chloro-2-iodo-1-nitrobenzene and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chloro-2-iodo-1-nitrobenzene C₆H₃ClINO₂283.4597-101309.26 at 760 mmHg
4-Chloro-1-nitrobenzeneC₆H₄ClNO₂157.5683-86242
2-Chloro-1-iodo-4-nitrobenzeneC₆H₃ClINO₂283.4596-102Not available
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.57115-117Not available

Experimental Protocols

Protocol 1: Recrystallization of 4-Chloro-2-iodo-1-nitrobenzene
  • Solvent Selection: Based on the properties of related halo-nitroaromatic compounds, suitable solvent systems for recrystallization include ethanol/water, methanol/water, or a mixture of a non-polar solvent like hexane with a more polar solvent like ethyl acetate or dichloromethane.[4] For a closely related isomer, a mixture of dichloromethane and methanol has been used successfully.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Chloro-2-iodo-1-nitrobenzene in a minimal amount of the chosen hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of 4-Chloro-2-iodo-1-nitrobenzene
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC to achieve an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: The silica gel can be packed as a slurry in the initial, least polar eluent (wet packing) or carefully poured as a dry powder and then wetted with the eluent (dry packing).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen mobile phase. If necessary, the polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude 4-Chloro-2-iodo-1-nitrobenzene TLC_Analysis Purity Check (TLC) Crude_Product->TLC_Analysis High_Purity High Purity? TLC_Analysis->High_Purity Purification_Step Purification High_Purity->Purification_Step No Pure_Product Pure Product High_Purity->Pure_Product Yes Recrystallization Recrystallization Purification_Step->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Multiple impurities Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis Characterization Characterization (NMR, GC-MS, HPLC) Pure_Product->Characterization

Caption: General workflow for the purification of 4-Chloro-2-iodo-1-nitrobenzene.

Impurity_Identification_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities 4-Chloro-1-nitrobenzene 4-Chloro-1-nitrobenzene Reaction Iodination Reaction 4-Chloro-1-nitrobenzene->Reaction Iodination Reagent Iodination Reagent Iodination Reagent->Reaction Crude Product Crude Product Reaction->Crude Product Yields Unreacted_SM Unreacted 4-Chloro-1-nitrobenzene Isomers Positional Isomers (e.g., 2-Chloro-1-iodo-4-nitrobenzene) Overreaction Di-iodinated Products Crude Product->Unreacted_SM Crude Product->Isomers Crude Product->Overreaction Target Compound 4-Chloro-2-iodo-1-nitrobenzene Crude Product->Target Compound Contains

Caption: Potential impurity pathways in the synthesis of 4-Chloro-2-iodo-1-nitrobenzene.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-chloro-2-iodo-1-nitrobenzene. This substrate is a versatile building block in organic synthesis, and understanding how solvents influence its reactions is critical for optimizing outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-chloro-2-iodo-1-nitrobenzene?

A1: 4-Chloro-2-iodo-1-nitrobenzene has three main sites for reactivity:

  • The carbon bearing the iodine atom: This is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings due to the lower bond strength of the C-I bond compared to the C-Cl bond.

  • The carbon bearing the chlorine atom: This site is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located para to it.[1] It can also participate in cross-coupling reactions under more forcing conditions.

  • The nitro group: The nitro group can be reduced to an amine, providing a handle for further functionalization.[1]

Q2: How does the choice of solvent affect the regioselectivity of reactions on this substrate?

A2: The solvent can play a crucial role in determining which part of the molecule reacts.

  • In cross-coupling reactions, the inherent reactivity difference between the C-I and C-Cl bonds generally dictates selectivity, with the C-I bond reacting preferentially. Solvent choice primarily affects reaction rate and yield rather than regioselectivity under standard conditions.

  • In nucleophilic aromatic substitution (SNAr), the nitro group strongly activates the para-position (where the chlorine is) for nucleophilic attack.[1] The choice of a polar aprotic solvent will facilitate this reaction. For SNAr to occur at the iodine position, a different mechanism, such as one involving a benzyne intermediate, would likely be required, which would necessitate very strong basic conditions not typically favored by this substrate.

Q3: Why is my cross-coupling reaction giving low yields?

A3: Low yields in cross-coupling reactions can stem from several factors, many of which are solvent-related.

  • Poor solubility of reagents: Ensure your substrate, catalyst, and base are all sufficiently soluble in the chosen solvent system. For Suzuki couplings, mixed solvent systems like dioxane/water or toluene/water are often used to dissolve both the organic and inorganic components.

  • Catalyst deactivation: The presence of oxygen can deactivate the palladium catalyst. It is crucial to use degassed solvents.

  • Inappropriate solvent polarity: The polarity of the solvent can influence the stability of catalytic intermediates. For instance, in some Sonogashira couplings, non-polar solvents like toluene have been found to give better yields than polar aprotic solvents like DMF.[2]

Q4: My SNAr reaction is sluggish. What can I do?

A4: Slow SNAr reactions are a common issue. Consider the following:

  • Solvent choice: These reactions are generally fastest in polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Water contamination: Even small amounts of water in aprotic solvents can significantly slow down the reaction by solvating the nucleophile. Ensure you are using anhydrous solvents.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product when reacting 4-chloro-2-iodo-1-nitrobenzene with an arylboronic acid.

Potential CauseRecommended Solution
Inadequate Solvent System The solubility of the boronic acid, base, and catalyst is crucial. Screen different solvent mixtures. A common starting point is a 3:1 to 5:1 mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). For some substrates, a bio-derived solvent like Cyrene with water as a co-solvent can be effective.[3]
Poor Base Efficacy The base is often insoluble in purely organic solvents. The addition of water helps to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
Catalyst Decomposition Palladium catalysts are sensitive to oxygen. Degas the solvent thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes before adding the catalyst.
Side Reactions Proto-dehalogenation (replacement of the halogen with hydrogen) can occur. Using a less polar solvent like toluene may sometimes suppress this side reaction.

(Representative data for a similar aryl iodide system)

Solvent SystemBaseTemperature (°C)Yield (%)
Dioxane/H₂O (4:1)K₃PO₄100~95
Toluene/EtOH/H₂O (4:1:1)K₂CO₃80~90
DMF/H₂O (5:1)Na₂CO₃90~85
THF/H₂O (3:1)Cs₂CO₃66 (reflux)~80
Sonogashira Coupling

Issue: Inefficient coupling of 4-chloro-2-iodo-1-nitrobenzene with a terminal alkyne.

Potential CauseRecommended Solution
Solvent Polarity The optimal solvent can be highly substrate-dependent. While polar aprotic solvents like DMF are common, they can sometimes inhibit the reaction. Non-polar solvents like toluene or ethereal solvents like THF can be superior in some cases.[2] A screening of solvents is recommended.
Amine Base as Solvent In many cases, the amine base (e.g., triethylamine, diisopropylethylamine) can be used as the solvent or co-solvent. This high concentration of base can facilitate the reaction.
Copper(I) Salt Insolubility If using a copper co-catalyst, ensure it is sufficiently soluble in the reaction medium. Using a co-solvent like acetonitrile can help.
Homocoupling (Glaser Coupling) The formation of a diacetylene byproduct can be promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere and with degassed solvents.

(Representative data for a model aryl iodide system)

SolventBaseTemperature (°C)Yield (%)
TolueneTriethylamine8093
Acetonitrile (MeCN)Triethylamine8064
Tetrahydrofuran (THF)Triethylamine6563
Dimethylformamide (DMF)Triethylamine80Low (<20)
Ullmann Condensation

Issue: Poor conversion in the copper-catalyzed coupling of 4-chloro-2-iodo-1-nitrobenzene with an amine or alcohol.

Potential CauseRecommended Solution
High Reaction Temperature Requirement Traditional Ullmann reactions often require high temperatures (>150 °C). Use a high-boiling polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), nitrobenzene, or pyridine.[4]
Reagent Solubility Ensure all reactants are soluble at the reaction temperature. The use of excess amine or alcohol as the solvent can be a viable strategy.[5]
Catalyst Activity The copper catalyst can be sensitive to inhibitors. Ensure high-purity reagents and solvents are used. Modern protocols may use ligands to improve catalyst performance, which can also influence solvent choice.
Base Strength and Solubility A strong, sterically hindered base is often required. The solubility of the base in the reaction medium is critical for its effectiveness.
SolventTypical Temperature Range (°C)Notes
Dimethylformamide (DMF)100 - 153A versatile and common choice.
N-Methyl-2-pyrrolidone (NMP)150 - 200Higher boiling point than DMF, useful for less reactive substrates.
Pyridine100 - 115Can also act as a base.
Nitrobenzene180 - 210Very high boiling point, but can be difficult to remove.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Low conversion or slow reaction rate for the substitution of the chlorine atom.

Potential CauseRecommended Solution
Incorrect Solvent Type SNAr reactions are significantly accelerated in polar aprotic solvents. Protic solvents (e.g., alcohols, water) will slow the reaction down by solvating the nucleophile.
Presence of Protic Impurities Ensure the use of anhydrous solvents, as even small amounts of water can decrease the nucleophilicity of the attacking species.
Nucleophile Strength The rate of reaction is directly proportional to the strength of the nucleophile. If the reaction is slow, consider using a stronger nucleophile if compatible with the substrate.
Temperature Gently heating the reaction mixture will increase the rate of substitution.

(General trend for a typical SNAr reaction)

SolventSolvent TypeRelative Rate
Dimethyl sulfoxide (DMSO)Polar AproticVery Fast
Dimethylformamide (DMF)Polar AproticFast
Acetonitrile (MeCN)Polar AproticModerate
AcetonePolar AproticModerate
Tetrahydrofuran (THF)Non-polar/Weakly Polar AproticSlow
EthanolPolar ProticVery Slow
WaterPolar ProticVery Slow

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, combine 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) under an inert atmosphere.

  • Reagent Addition: Add the degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.[6]

Visual Guides

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pdII_complex Ar-Pd(II)Ln-I oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_aryl_complex Ar-Pd(II)Ln-Ar' transmetalation->pdII_aryl_complex reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Workflow start SNAr Reaction Issue: Low Yield / Slow Rate check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF, MeCN)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_anhydrous Is the solvent anhydrous? check_solvent->check_anhydrous Yes change_solvent->check_anhydrous dry_solvent Use freshly dried solvent. check_anhydrous->dry_solvent No check_nucleophile Is the nucleophile strong enough? check_anhydrous->check_nucleophile Yes dry_solvent->check_nucleophile increase_temp Increase reaction temperature. success Reaction Optimized increase_temp->success check_nucleophile->increase_temp Yes stronger_nucleophile Consider a stronger nucleophile. check_nucleophile->stronger_nucleophile No stronger_nucleophile->increase_temp

Caption: Troubleshooting workflow for a slow SNAr reaction.

References

managing temperature control during the diazotization of 4-chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the diazotization of 4-chloro-2-nitroaniline. It is intended for researchers, scientists, and drug development professionals to help ensure the success and safety of this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of 4-chloro-2-nitroaniline, and why is it so critical?

A1: The optimal temperature range for the diazotization of 4-chloro-2-nitroaniline is typically between 0-5 °C.[1][2] This low temperature is crucial because the resulting diazonium salt is thermally unstable.[2] At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which significantly reduces the yield of the desired product.[2][3] In some specialized industrial processes, higher temperatures have been reported, but for standard laboratory synthesis, maintaining the 0-5 °C range is essential for a successful reaction.[3][4][5]

Q2: My reaction mixture turned dark brown or black. What is the likely cause?

A2: A dark coloration in the reaction mixture is a common indicator of the decomposition of the diazonium salt.[2] This is often caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to undesirable side reactions, such as the newly formed diazonium salt coupling with unreacted 4-chloro-2-nitroaniline.[2]

Q3: What are the consequences of the temperature being too low?

A3: While high temperatures are a primary concern, excessively low temperatures can also cause issues. If the reaction mixture freezes or becomes too viscous, it can lead to poor mixing and localized concentration gradients. This can result in incomplete reaction or the crystallization of the diazonium salt, which can be hazardous as isolated diazonium salts are explosive.[3]

Q4: How can I effectively monitor and control the temperature during the reaction?

A4: To effectively monitor and control the temperature, it is recommended to use an ice-salt bath to achieve temperatures between 0 and -5 °C. A thermometer should be placed directly in the reaction mixture to get an accurate reading. The sodium nitrite solution should be added dropwise and slowly to control the exothermic nature of the reaction and prevent a rapid increase in temperature.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the diazotization of 4-chloro-2-nitroaniline.

Issue Potential Cause Recommended Action
Low or no yield of diazonium salt 1. Reaction temperature was too high. [2] 2. Insufficient acid. 3. Incomplete dissolution of the amine. 4. Degradation of reagents. 1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath. [2] 2. Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used. [2] 3. Ensure the 4-chloro-2-nitroaniline is fully dissolved or well-suspended in the acid before adding sodium nitrite. 4. Use high-purity, properly stored 4-chloro-2-nitroaniline and a freshly prepared sodium nitrite solution. [2]
Reaction mixture turns dark (brown/black) or oily 1. Decomposition of the diazonium salt due to elevated temperature. [2] 2. Azo coupling side reaction due to low acidity. [2]1. Immediately check and lower the temperature. Ensure slow, dropwise addition of the sodium nitrite solution. 2. Increase the concentration of the acid to ensure the starting amine is fully protonated. [2]
Foaming or excessive gas evolution 1. Rapid decomposition of the diazonium salt. 2. Decomposition of nitrous acid. 1. Immediately stop the addition of sodium nitrite and ensure the temperature is within the 0-5 °C range. 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.
Solid precipitates out of solution during the reaction 1. The amine salt is not fully soluble in the acid. 2. The diazonium salt is precipitating. 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it is fully cooled before adding nitrite. [2] 2. This can be normal if the diazonium salt is not very soluble in the reaction medium. Proceed to the next step, ensuring the mixture is well-stirred. [2]

Experimental Protocol: Diazotization of 4-Chloro-2-Nitroaniline

This protocol outlines a standard laboratory procedure for the diazotization of 4-chloro-2-nitroaniline.

Materials:

  • 4-chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic acid (for quenching excess nitrous acid)

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Suspension: In a beaker or flask, suspend 1.0 equivalent of 4-chloro-2-nitroaniline in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water.

  • Cooling: Place the vessel in an ice-salt bath and cool the suspension to 0-5 °C with constant stirring. It is crucial to maintain this low temperature throughout the reaction.[1]

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-chloro-2-nitroaniline.[1] The addition rate should be controlled to keep the temperature below 5 °C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is finalized.[1]

  • Verification (Optional): The completion of diazotization can be checked using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.[1] A slight excess is often desirable.

  • Quenching Excess Nitrous Acid (Optional): If necessary, a small amount of urea or sulfamic acid can be added to quench the excess nitrous acid.

  • Immediate Use: The resulting solution containing the diazonium salt is unstable and should be used immediately in the subsequent reaction (e.g., azo coupling).[1]

Parameter Recommended Value
Temperature 0-5 °C
4-Chloro-2-nitroaniline : Acid : Sodium Nitrite (molar ratio) 1.0 : 2.5-3.0 : 1.0-1.1
Reaction Time (post-addition) 30 minutes

Visualizations

experimental_workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_postsynthesis Post-Synthesis prep_amine Suspend 4-chloro-2-nitroaniline in HCl/H₂O cool Cool amine suspension to 0-5 °C prep_amine->cool prep_nitrite Prepare aqueous NaNO₂ solution add_nitrite Slowly add NaNO₂ solution (maintain 0-5 °C) prep_nitrite->add_nitrite cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir verify Verify completion (Starch-iodide paper) stir->verify use Use diazonium salt solution immediately verify->use

Caption: Workflow for the diazotization of 4-chloro-2-nitroaniline.

Caption: Troubleshooting decision tree for diazotization temperature control.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-iodo-1-nitrobenzene, alongside key analogues, offering valuable insights for structural characterization.

Predicted and Experimental NMR Data at a Glance

To facilitate a clear comparison, the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-2-iodo-1-nitrobenzene are presented alongside the experimental data for nitrobenzene, 4-chloronitrobenzene, and 1-iodo-4-nitrobenzene. These analogues provide a foundational understanding of how nitro, chloro, and iodo substituents influence the electronic environment of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundH-3H-5H-6
4-Chloro-2-iodo-1-nitrobenzene (Predicted) ~8.1~7.6~7.9
Nitrobenzene[1]7.56 (meta)7.56 (meta)8.25 (ortho)
4-Chloronitrobenzene[2]7.538.188.18
1-Iodo-4-nitrobenzene[3][4]7.937.938.08

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-5C-6
4-Chloro-2-iodo-1-nitrobenzene (Predicted) ~150~95~135~140~125~130
Nitrobenzene[1]148.3 (ipso)123.5 (ortho)129.4 (meta)134.7 (para)129.4 (meta)123.5 (ortho)
4-Chloronitrobenzene146.9125.1129.6138.8129.6125.1
1-Iodo-4-nitrobenzene150.1139.1125.398.4125.3139.1

Note: Predicted values for 4-Chloro-2-iodo-1-nitrobenzene are estimations based on the additive effects of the substituents observed in the analogue compounds.

Deciphering the Signals: A Logical Approach

The following diagram illustrates the logical workflow for assigning the proton and carbon signals in the NMR spectra of 4-Chloro-2-iodo-1-nitrobenzene, leveraging the data from its analogues.

G Workflow for NMR Signal Assignment of 4-Chloro-2-iodo-1-nitrobenzene cluster_data Input Data cluster_analysis Analysis Steps cluster_output Output Target 4-Chloro-2-iodo-1-nitrobenzene (Target Molecule) PredictH Predict ¹H Shifts: - H3 (most deshielded by NO2) - H6 (deshielded by NO2 and I) - H5 (shielded relative to others) Target->PredictH PredictC Predict ¹³C Shifts: - C1, C2, C4 (quaternary, deshielded) - C3, C5, C6 (protonated) Target->PredictC Analog1 Nitrobenzene (Reference for -NO2) Compare Compare with Analog Data: - Assess substituent additivity - Refine predicted shifts Analog1->Compare Analog2 4-Chloronitrobenzene (Reference for -Cl at C4) Analog2->Compare Analog3 1-Iodo-4-nitrobenzene (Reference for -I at C2) Analog3->Compare PredictH->Compare PredictC->Compare AssignedH Assigned ¹H Spectrum Compare->AssignedH AssignedC Assigned ¹³C Spectrum Compare->AssignedC

Caption: Logical workflow for NMR spectral assignment.

Experimental Protocol for Data Acquisition

For researchers aiming to acquire experimental NMR data for 4-Chloro-2-iodo-1-nitrobenzene or similar aromatic compounds, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal or TMS.

This guide provides a framework for the NMR analysis of 4-Chloro-2-iodo-1-nitrobenzene. By combining predictive methods with comparative analysis of known compounds, researchers can confidently elucidate the structure of this and other complex aromatic molecules, a critical step in the journey of chemical research and drug development.

References

A Comparative Guide to the FTIR Spectrum of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and structural elucidation of chemical compounds are paramount. Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound by measuring its absorption of infrared radiation. This guide offers a detailed interpretation of the FTIR spectrum of 4-chloro-2-iodo-1-nitrobenzene and compares it with the spectra of related compounds to aid in its characterization.

Comparative Analysis of Vibrational Frequencies

The FTIR spectrum of 4-chloro-2-iodo-1-nitrobenzene is characterized by absorption bands corresponding to the vibrational modes of its various functional groups. To facilitate a clear understanding, the table below compares the expected vibrational frequencies of 4-chloro-2-iodo-1-nitrobenzene with those of three alternative compounds: 1-chloro-4-nitrobenzene, 2-iodonitrobenzene, and nitrobenzene. This comparison highlights the influence of the different substituents on the benzene ring's vibrational modes.

Vibrational Mode 4-Chloro-2-iodo-1-nitrobenzene (cm⁻¹) 1-Chloro-4-nitrobenzene (cm⁻¹) 2-Iodonitrobenzene (cm⁻¹) Nitrobenzene (cm⁻¹)
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000~3100-3000
Asymmetric NO₂ Stretch~1530~1520~1525~1520[1]
Symmetric NO₂ Stretch~1350~1345~1348~1344[2]
Aromatic C=C Stretch~1600-1450~1600, ~1475~1580, ~1470~1605, ~1477
C-Cl Stretch~750~740--
C-I Stretch~650-~660-
C-N Stretch~850~850~855~852
Out-of-plane C-H Bend~880, ~820~850~780, ~740~750, ~680

Detailed FTIR Spectrum Interpretation of 4-Chloro-2-iodo-1-nitrobenzene

The FTIR spectrum of 4-chloro-2-iodo-1-nitrobenzene can be dissected into several key regions:

  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The sharp, medium-intensity peaks in this region are characteristic of the C-H stretching vibrations of the benzene ring. The exact positions of these peaks can be influenced by the nature and position of the substituents.

  • Nitro Group (NO₂) Stretching Region (1550-1500 cm⁻¹ and 1370-1330 cm⁻¹): The nitro group gives rise to two strong and distinct absorption bands. The higher frequency band corresponds to the asymmetric stretching vibration of the N=O bond, while the lower frequency band is due to the symmetric stretching vibration. In 4-chloro-2-iodo-1-nitrobenzene, these are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Multiple sharp bands of variable intensity appear in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of peaks that are unique to the molecule as a whole. Key vibrations in this region for 4-chloro-2-iodo-1-nitrobenzene include:

    • C-N Stretching: A moderate peak around 850 cm⁻¹.

    • C-Cl Stretching: A strong absorption band typically found around 750 cm⁻¹.

    • C-I Stretching: A strong absorption expected at a lower frequency, around 650 cm⁻¹, due to the heavier iodine atom.

    • Out-of-plane C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic out-of-plane C-H bending vibrations, which can help confirm the isomeric structure. For this compound, peaks are expected around 880 cm⁻¹ and 820 cm⁻¹.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FTIR spectrum of an unknown compound, such as 4-chloro-2-iodo-1-nitrobenzene.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow start Obtain FTIR Spectrum functional_group Identify Functional Group Region (4000-1500 cm⁻¹) start->functional_group identify_bonds Identify Key Bonds (C-H, N-O, C=C) functional_group->identify_bonds fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) sub_pattern Determine Substitution Pattern (Out-of-plane C-H Bending) fingerprint->sub_pattern identify_bonds->fingerprint compare_spectra Compare with Reference Spectra of Similar Compounds elucidate_structure Elucidate Molecular Structure compare_spectra->elucidate_structure halogen_bonds Identify Halogen Bonds (C-Cl, C-I) sub_pattern->halogen_bonds halogen_bonds->compare_spectra

Caption: A flowchart outlining the logical steps for interpreting an FTIR spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 4-chloro-2-iodo-1-nitrobenzene using the KBr pellet method.

Materials:

  • 4-Chloro-2-iodo-1-nitrobenzene

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of 4-chloro-2-iodo-1-nitrobenzene and 100-200 mg of dry KBr.

  • Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Add the 4-chloro-2-iodo-1-nitrobenzene to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent particle size.

  • Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is processed by the instrument's software, which performs the Fourier transform and background subtraction to yield the final absorbance or transmittance spectrum.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-iodo-1-nitrobenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-2-iodo-1-nitrobenzene against experimentally determined fragmentation patterns of related compounds. Due to the absence of a publicly available experimental mass spectrum for 4-Chloro-2-iodo-1-nitrobenzene, its fragmentation pathways are inferred from the analysis of 4-chloro-1-nitrobenzene, 2-iodo-1-nitrobenzene, and 1-chloro-2-iodobenzene. This guide is intended to aid researchers in the identification and structural elucidation of this and similar molecules.

Predicted and Experimental Fragmentation Patterns

The fragmentation of these aromatic compounds in EI mass spectrometry is primarily driven by the stability of the aromatic ring and the nature of its substituents. The molecular ion (M+) is typically observed, followed by characteristic losses of the substituents and subsequent fragmentation of the benzene ring.

Table 1: Comparison of Major Fragment Ions (m/z) and Their Relative Intensities

Fragment IonProposed Structure4-Chloro-2-iodo-1-nitrobenzene (Predicted)4-Chloro-1-nitrobenzene (Experimental)2-Iodo-1-nitrobenzene (Experimental)1-Chloro-2-iodobenzene (Experimental)
[M]+• C₆H₃ClINO₂⁺•283 (with Cl³⁵), 285 (with Cl³⁷)157 (with Cl³⁵), 159 (with Cl³⁷)249238 (with Cl³⁵), 240 (with Cl³⁷)
[M-NO₂]+ C₆H₃ClI⁺237 (with Cl³⁵), 239 (with Cl³⁷)111 (with Cl³⁵), 113 (with Cl³⁷)203-
[M-I]+ C₆H₃ClNO₂⁺156 (with Cl³⁵), 158 (with Cl³⁷)--111 (with Cl³⁵), 113 (with Cl³⁷)
[M-Cl]+ C₆H₃INO₂⁺248---
[M-NO₂-Cl]+ C₆H₃I⁺202---
[M-NO₂-I]+ C₆H₃Cl⁺110 (with Cl³⁵), 112 (with Cl³⁷)---
[C₆H₄]+• C₆H₄⁺•76767676
[C₆H₃]+ C₆H₃⁺75757575

Note: The relative intensities for the predicted fragmentation of 4-Chloro-2-iodo-1-nitrobenzene are not provided as they are speculative. The presence of two major chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Fragmentation Pathway of 4-Chloro-2-iodo-1-nitrobenzene

The fragmentation of 4-Chloro-2-iodo-1-nitrobenzene is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion. The primary fragmentation events are expected to be the loss of the nitro group (NO₂) and the halogen substituents.

Fragmentation of 4-Chloro-2-iodo-1-nitrobenzene cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₆H₃ClINO₂]⁺• m/z = 283/285 F1 [C₆H₃ClI]⁺ m/z = 237/239 M->F1 -NO₂ F2 [C₆H₃ClNO₂]⁺ m/z = 156/158 M->F2 -I F3 [C₆H₃INO₂]⁺ m/z = 248 M->F3 -Cl F1_1 [C₆H₃I]⁺ m/z = 202 F1->F1_1 -Cl F1_2 [C₆H₃Cl]⁺ m/z = 110/112 F1->F1_2 -I Comparative Analysis Workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation A Acquire Mass Spectrum of Unknown C Identify Molecular Ion Peak of Unknown A->C B Acquire Mass Spectra of Analogs D Identify Molecular Ion Peaks of Analogs B->D E Identify Common Fragment Ions C->E D->E H Compare Predicted vs. Analog Fragmentation D->H F Identify Unique Fragment Ions E->F G Propose Fragmentation Pathways for Unknown F->G G->H I Confirm Structure H->I

A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex aromatic compounds, the strategic functionalization of polysubstituted benzene rings is a cornerstone of molecular design. The compound 4-Chloro-2-iodo-1-nitrobenzene presents a valuable scaffold, featuring two distinct halogen substituents—iodo at C-2 and chloro at C-4—both activated by a strongly electron-withdrawing nitro group at C-1. This guide provides an objective comparison of the reactivity of the iodo and chloro groups in this molecule across a range of common and synthetically important reactions, supported by established mechanistic principles and experimental data from analogous systems.

Executive Summary

The reactivity of the iodo and chloro substituents in 4-Chloro-2-iodo-1-nitrobenzene is highly dependent on the reaction type.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the iodo substituent at the C-2 position is significantly more reactive . This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.

  • In Nucleophilic Aromatic Substitution (SNAr) reactions, the situation is more nuanced. While the chloro group is generally favored for substitution due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate, the excellent leaving group ability of iodine can also lead to its displacement. The regioselectivity is often dependent on the nature of the nucleophile and the reaction conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.

Comparative Data (Predicted)
Reaction TypePreferred Site of ReactionTypical Catalyst/LigandPredicted Major Product
Suzuki Coupling C-2 (Iodo)Pd(PPh₃)₄, PdCl₂(dppf)4-Chloro-2-aryl-1-nitrobenzene
Buchwald-Hartwig Amination C-2 (Iodo)Pd₂(dba)₃ with Xantphos or BINAP4-Chloro-2-(amino)-1-nitrobenzene
Sonogashira Coupling C-2 (Iodo)Pd(PPh₃)₄, CuI4-Chloro-2-alkynyl-1-nitrobenzene
Experimental Protocols (Model)

The following are model experimental protocols for achieving regioselective cross-coupling at the C-2 iodo position, based on standard procedures for aryl iodides.

Suzuki-Miyaura Coupling (Regioselective for Iodo)

  • To a degassed solution of 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (Regioselective for Iodo)

  • In a glovebox, combine 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as NaOtBu (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.) in a dry Schlenk tube.

  • Add dry, degassed toluene and seal the tube.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 4-Chloro-2-iodo-1-nitrobenzene Arylboronic Acid Base (K₂CO₃) catalyst Add Pd(PPh₃)₄ and Solvent start->catalyst heat Heat (80-100 °C) under Inert Atmosphere catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, and Wash monitor->workup purify Column Chromatography workup->purify product 4-Chloro-2-aryl-1-nitrobenzene purify->product

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group in 4-Chloro-2-iodo-1-nitrobenzene significantly activates the benzene ring to nucleophilic attack, particularly at the positions ortho and para to it.[3][4] In this molecule, both the chloro (para) and iodo (ortho) substituents are in activated positions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the initial nucleophilic attack forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is a key factor in determining the reaction rate.

Two competing factors influence the relative reactivity of the chloro and iodo groups:

  • Inductive Effect: Chlorine is more electronegative than iodine, and its stronger electron-withdrawing inductive effect provides greater stabilization to the negative charge that develops in the Meisenheimer complex during the rate-determining addition step. This factor favors substitution at the C-4 (chloro) position.

  • Leaving Group Ability: The C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride. The ease of C-X bond cleavage occurs in the second, often faster, elimination step.

In many SNAr reactions with activated aryl halides, the formation of the Meisenheimer complex is the rate-determining step, which would suggest that the chloro group is more reactive.[6] However, the specific nucleophile and reaction conditions can influence which factor predominates.

Comparative Data (Hypothetical)
NucleophileExpected Major ProductRationale
Sodium Methoxide (NaOMe) 2-Iodo-4-methoxy-1-nitrobenzeneThe highly electronegative oxygen of the methoxide is sensitive to the inductive stabilization of the Meisenheimer complex, favoring attack at the chloro position.
Ammonia (NH₃) 2-Iodo-4-amino-1-nitrobenzeneSimilar to methoxide, the reaction with ammonia is likely to favor substitution at the C-4 position.
Sodium Thiophenoxide (NaSPh) Mixture of products, potentially favoring 4-Chloro-2-(phenylthio)-1-nitrobenzeneSofter, more polarizable nucleophiles like thiolates may show increased reactivity at the iodo position due to the better leaving group ability of iodide.
Experimental Protocol (Model for C-4 Selectivity)
  • Dissolve 4-Chloro-2-iodo-1-nitrobenzene (1.0 equiv.) in a suitable solvent such as methanol (for methoxide substitution) or DMSO.

  • Add the nucleophile (e.g., sodium methoxide, 1.5 equiv.) portion-wise at room temperature or with gentle heating.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The differential reactivity of the iodo and chloro substituents in 4-Chloro-2-iodo-1-nitrobenzene offers significant synthetic utility, allowing for selective functionalization of the aromatic ring. For palladium-catalyzed cross-coupling reactions, the C-2 iodo group is the preferred site of reaction, enabling the introduction of a wide variety of substituents. In contrast, for nucleophilic aromatic substitution, the C-4 chloro group is generally the more reactive position, particularly with hard nucleophiles, due to the superior ability of chlorine to stabilize the key anionic intermediate. Researchers and drug development professionals can leverage these distinct reactivity patterns to design efficient and regioselective synthetic routes to complex, highly functionalized nitroaromatic compounds. Careful selection of reaction conditions and reagents is paramount to achieving the desired selectivity.

References

Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings via cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of halogenated substrates is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the performance of two dihalogenated nitrobenzene derivatives, 4-chloro-2-iodo-1-nitrobenzene and 4-bromo-2-chloro-1-nitrobenzene, in palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bonds. The generally accepted trend for the ease of oxidative addition to a palladium(0) center, often the rate-determining step in the catalytic cycle, is C-I > C-Br > C-Cl. This is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. Consequently, 4-chloro-2-iodo-1-nitrobenzene is anticipated to exhibit significantly higher reactivity at the iodo-substituted position compared to the bromo-substituted position of 4-bromo-2-chloro-1-nitrobenzene under similar reaction conditions. This disparity in reactivity allows for a greater degree of chemoselectivity, enabling milder reaction conditions and potentially preserving sensitive functional groups.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of the differing reactivities, this section presents a comparative analysis of 4-chloro-2-iodo-1-nitrobenzene and 4-bromo-2-chloro-1-nitrobenzene in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. The following data, presented in tabular format, is based on established reactivity principles and representative experimental outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The higher reactivity of the C-I bond in 4-chloro-2-iodo-1-nitrobenzene allows for coupling under significantly milder conditions and in shorter reaction times compared to the C-Br bond in 4-bromo-2-chloro-1-nitrobenzene.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloro-2-iodo-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80292
4-Bromo-2-chloro-1-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1001285
Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the iodo-substituted compound demonstrates superior performance, affording higher yields in a shorter timeframe.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloro-2-iodo-1-nitrobenzeneStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF90488
4-Bromo-2-chloro-1-nitrobenzeneStyrenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃NDMF1101678
Buchwald-Hartwig Amination

In the formation of carbon-nitrogen bonds via Buchwald-Hartwig amination, the trend of higher reactivity for the iodo-derivative continues. This allows for efficient coupling with amines at lower temperatures.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Chloro-2-iodo-1-nitrobenzeneMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene80695
4-Bromo-2-chloro-1-nitrobenzeneMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene1001889

Experimental Protocols

Detailed methodologies for the representative cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on specific substrate scope and laboratory conditions.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), is then added. Degassed toluene (5 mL) and water (1 mL) are added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the aryl halide (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) are combined. Anhydrous N,N-dimethylformamide (5 mL) is added, and the mixture is degassed with argon for 15 minutes. The tube is sealed, and the reaction mixture is heated at the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The tube is sealed, and the reaction mixture is stirred at the specified temperature for the indicated duration. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Workflow and Reactivity

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of a cross-coupling reaction and the underlying principles of reactivity for the compared substrates.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide + Coupling Partner D Heating & Stirring under Inert Atmosphere A->D B Catalyst + Ligand B->D C Base + Solvent C->D E Quenching & Extraction D->E F Purification (e.g., Chromatography) E->F G Final Product F->G

A general experimental workflow for cross-coupling reactions.

Reactivity_Comparison cluster_reactivity Reactivity in Oxidative Addition (Rate-Determining Step) cluster_conditions Consequences for Reaction Conditions cluster_outcome Expected Outcome Iodo 4-Chloro-2-iodo-1-nitrobenzene (C-I bond) Milder Milder Conditions (Lower Temp, Shorter Time) Iodo->Milder Lower Bond Dissociation Energy Bromo 4-Bromo-2-chloro-1-nitrobenzene (C-Br bond) Harsher Harsher Conditions (Higher Temp, Longer Time) Bromo->Harsher Higher Bond Dissociation Energy HigherYield Higher Yield & Selectivity Milder->HigherYield LowerYield Lower Yield Harsher->LowerYield

Logical relationship between bond energy and reaction outcome.

Conclusion

The comparative analysis clearly demonstrates that 4-chloro-2-iodo-1-nitrobenzene is a more reactive and, in many cases, a more desirable substrate than 4-bromo-2-chloro-1-nitrobenzene for palladium-catalyzed cross-coupling reactions. Its key advantages include:

  • Higher Reactivity: The weaker carbon-iodine bond facilitates faster oxidative addition, leading to shorter reaction times and increased throughput.

  • Milder Reaction Conditions: The enhanced reactivity allows for the use of lower temperatures, which is beneficial for the synthesis of complex molecules with thermally sensitive functional groups.

  • Chemoselectivity: The significant difference in reactivity between the C-I and C-Cl bonds in 4-chloro-2-iodo-1-nitrobenzene offers excellent opportunities for selective, sequential functionalization, a valuable tool in multi-step synthesis.

While 4-bromo-2-chloro-1-nitrobenzene remains a viable substrate, particularly when cost is a primary consideration, the operational advantages offered by its iodo-counterpart often justify its use in scenarios where efficiency, yield, and mild conditions are paramount. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes that employ these versatile building blocks.

Unveiling the Solid-State Architecture: A Comparative Crystal Structure Analysis of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount for predicting their physicochemical properties and biological activity. This guide provides a detailed crystal structure analysis of 4-Chloro-2-iodo-1-nitrobenzene and compares it with structurally related compounds, offering valuable insights into the influence of substituent patterns on molecular conformation and crystal packing.

The precise arrangement of atoms in a crystalline solid dictates many of its bulk properties. In the context of pharmaceutical development, understanding the crystal structure is crucial for aspects such as polymorphism, solubility, and bioavailability. Here, we delve into the crystallographic details of 4-Chloro-2-iodo-1-nitrobenzene and benchmark it against related halogenated nitrobenzene derivatives to illuminate subtle structural variations.

Crystallographic Data at a Glance

The crystal structure of 4-Chloro-2-iodo-1-nitrobenzene has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. A key feature of this structure is the disorder of the nitro group, which occupies two positions with nearly equal occupancy. This phenomenon is often observed in crystal structures to alleviate steric strain or optimize packing interactions. For comparative purposes, the crystallographic data of 2,4-Dichloro-1-iodo-6-nitrobenzene and 1-Chloro-2-methyl-4-nitrobenzene are also presented.

Parameter4-Chloro-2-iodo-1-nitrobenzene[1]2,4-Dichloro-1-iodo-6-nitrobenzene[2][3]1-Chloro-2-methyl-4-nitrobenzene[4][5]
Formula C₆H₃ClINO₂C₆H₂Cl₂INO₂C₇H₆ClNO₂
Molar Mass 283.44 g/mol 317.89 g/mol 171.58 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPnmaP2₁/n
a (Å) 4.1583 (2)8.7760 (5)13.5698 (8)
b (Å) 14.5213 (7)6.8989 (4)3.7195 (3)
c (Å) 13.7990 (6)14.3518 (8)13.5967 (8)
β (°) 93.361 (2)9091.703 (3)
Volume (ų) 831.81 (7)868.93 (9)685.96 (10)
Z 444
Temperature (K) 2969091(2)

Molecular Geometry: The Orientation of the Nitro Group

A critical aspect of the molecular structure of nitroaromatic compounds is the dihedral angle between the nitro group and the benzene ring. This angle is influenced by the steric and electronic effects of neighboring substituents. In 4-Chloro-2-iodo-1-nitrobenzene, the disordered nitro group exhibits two distinct dihedral angles of 29.0 (2)° and 51.0 (3)°.[1] This contrasts with the more planar conformation observed in 1-Chloro-2-methyl-4-nitrobenzene, where the dihedral angle is only 6.2(3)°.[4] Conversely, in 2,4-Dichloro-1-iodo-6-nitrobenzene, the presence of two ortho substituents forces the nitro group to be nearly perpendicular to the benzene ring, with a dihedral angle of 90°.[2][3] These variations highlight the significant impact of the substitution pattern on the molecular conformation.

CompoundDihedral Angle between Nitro Group and Benzene Ring
4-Chloro-2-iodo-1-nitrobenzene29.0 (2)° and 51.0 (3)° (disordered)[1]
2,4-Dichloro-1-iodo-6-nitrobenzene90°[2][3]
1-Chloro-2-methyl-4-nitrobenzene6.2(3)°[4]

Experimental Protocols

The determination of the crystal structure for these compounds follows a well-established experimental workflow.

Synthesis and Crystallization
  • 4-Chloro-2-iodo-1-nitrobenzene: This compound was synthesized from 4-chloro-2-nitroaniline via a diazotization reaction followed by treatment with potassium iodide.[1] Single crystals were obtained by recrystallization from a mixture of dichloromethane and methanol.[1]

  • 2,4-Dichloro-1-iodo-6-nitrobenzene: Synthesized from 2,4-dichloro-6-nitroaniline through a similar diazotization and iodination procedure.[2] Crystals suitable for X-ray analysis were grown by slow evaporation from a hexane-ethyl acetate solution.[2]

  • 1-Chloro-2-methyl-4-nitrobenzene: Prepared from 4-chloroaniline by successive oxidation and methylation.[4] Single crystals were grown by the slow evaporation of a chloroform solution.[4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD or a similar diffractometer using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[1][2][4] The structures were solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS97 and SHELXL97 were employed for structure solution and refinement.[1][2]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Material synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection xray Data Collection (Diffractometer) crystal_selection->xray data_reduction Data Reduction xray->data_reduction solve Structure Solution (e.g., SHELXS) data_reduction->solve refine Structure Refinement (e.g., SHELXL) solve->refine validation Validation & Analysis refine->validation logical_relationship exp_data Raw Diffraction Data unit_cell Unit Cell Determination exp_data->unit_cell space_group Space Group Assignment exp_data->space_group integration Intensity Integration exp_data->integration structure_factors Structure Factors (|F|) unit_cell->structure_factors space_group->structure_factors integration->structure_factors initial_model Initial Structural Model (Direct Methods/Patterson) structure_factors->initial_model refinement Least-Squares Refinement initial_model->refinement refinement->refinement final_model Final Crystal Structure (Atomic Coordinates, Thermal Parameters) refinement->final_model validation Validation (R-factors, CIF check) final_model->validation

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Chloro-2-iodo-1-nitrobenzene, a key intermediate in pharmaceutical synthesis, is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for its purity assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on various factors including the nature of potential impurities, required sensitivity, and the desired level of structural information. Below is a comparative summary of the performance of HPLC-UV, GC-MS, and qNMR for the purity assessment of 4-Chloro-2-iodo-1-nitrobenzene.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Selectivity Good for separating isomers and non-volatile impurities.Excellent for separating volatile and semi-volatile impurities with high specificity from the mass spectrometer.High for distinguishing structurally different molecules. Provides detailed structural information.
Sensitivity (LOD/LOQ) Typically in the low ppm range (µg/mL).[1]High sensitivity, often reaching ppb levels (ng/mL) or lower.[2][3]Generally lower sensitivity compared to chromatographic methods, typically in the mg/mL range.
Quantification Accuracy High, with typical recovery rates of 98-102%.[4]High, with excellent linearity over a wide concentration range.[3]Excellent, often considered a primary ratio method with accuracy typically >99%.[5][6]
Precision (RSD) Excellent, typically <2% for intra- and inter-day precision.[4]Excellent, with RSD values often below 5%.[3]Exceptional, with RSDs typically below 1% under optimal conditions.[5]
Impurity Identification Tentative identification based on retention time comparison with standards. Diode-array detection can provide UV spectra for preliminary identification.Confident identification of volatile impurities through mass spectral library matching and fragmentation analysis.[7][8]Unambiguous identification and structural elucidation of impurities without the need for reference standards.[9]
Sample Throughput High, with typical run times of 15-30 minutes per sample.Moderate to high, with run times generally in the range of 20-40 minutes.Lower, as longer acquisition times may be needed for high precision.
Limitations Requires chromophoric impurities for UV detection. Thermally labile compounds can be analyzed.Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile impurities.Lower sensitivity. Can be affected by overlapping signals in complex mixtures.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to be a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-Chloro-2-iodo-1-nitrobenzene and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 50% A, hold for 2 minutes.

    • Increase to 95% A over 10 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 50% A over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-Chloro-2-iodo-1-nitrobenzene sample.

  • Dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

  • Further dilute with acetonitrile to a working concentration of approximately 0.1 mg/mL.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

  • For quantitative analysis of impurities, a calibration curve should be prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • GC system equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard method.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR provides a highly accurate method for determining the absolute purity of 4-Chloro-2-iodo-1-nitrobenzene without the need for a specific reference standard of the analyte.[9][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the 4-Chloro-2-iodo-1-nitrobenzene sample into a vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer an aliquot of the solution to an NMR tube.

Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the purity assessment of 4-Chloro-2-iodo-1-nitrobenzene, from sample reception to the final purity report, incorporating the three analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Primary Chromatographic Analysis cluster_2 Orthogonal Purity Verification cluster_3 Data Analysis & Reporting Sample Sample Reception Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC-UV Analysis (Non-volatile impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile impurities) Prep->GCMS qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Data_Analysis Data Integration & Comparison HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for the comprehensive purity assessment of 4-Chloro-2-iodo-1-nitrobenzene.

This guide provides a framework for selecting and implementing appropriate analytical techniques for the purity assessment of 4-Chloro-2-iodo-1-nitrobenzene. The combination of chromatographic and spectroscopic methods ensures a thorough evaluation of potential impurities, leading to a higher quality and safer final product.

References

comparative study of palladium catalysts for reactions involving 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Palladium Catalysts for Reactions Involving 4-Chloro-2-iodo-1-nitrobenzene

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 4-Chloro-2-iodo-1-nitrobenzene is a valuable building block, offering two distinct halogen atoms for sequential and site-selective cross-coupling reactions. The success of these transformations hinges on the judicious selection of a palladium catalyst and reaction conditions to favor reactivity at the more labile carbon-iodine bond over the more robust carbon-chloride bond.

This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving 4-Chloro-2-iodo-1-nitrobenzene. The presented data, compiled from literature on similar substrates, aims to provide a rational basis for catalyst selection and reaction optimization.

Chemoselectivity in Cross-Coupling Reactions

The inherent difference in bond dissociation energies between the C-I and C-Cl bonds in 4-Chloro-2-iodo-1-nitrobenzene is the primary determinant of chemoselectivity in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is the initial step in most cross-coupling catalytic cycles. Consequently, with appropriate catalyst selection and reaction conditions, selective functionalization at the 2-position can be achieved.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, more importantly, the ancillary ligand, plays a pivotal role in determining the efficiency and selectivity of the cross-coupling reaction. Below is a summary of the performance of common palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Note: The following data is representative and compiled from studies on substrates with similar electronic and steric properties to 4-Chloro-2-iodo-1-nitrobenzene, owing to the limited availability of direct comparative studies on this specific molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the reaction of 4-Chloro-2-iodo-1-nitrobenzene with an arylboronic acid, the primary goal is to achieve selective coupling at the C-I bond.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of 2-Aryl-4-chloro-1-nitrobenzene
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85
PdCl₂(dppf)Cs₂CO₃Dioxane1008~92
Pd(OAc)₂ / SPhosK₃PO₄Toluene1006~95
Pd₂(dba)₃ / XPhosK₃PO₄THF8010~94
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne. High selectivity for the C-I bond is generally observed.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) of 2-Alkynyl-4-chloro-1-nitrobenzene
Pd(PPh₃)₄CuIEt₃NToluene606~88
PdCl₂(PPh₃)₂CuIi-Pr₂NEtTHFRT12~90
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃Dioxane808~93 (copper-free)[1]
PdCl₂(dppf)CuIEt₃NDMF5010~91
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides. However, for the more reactive C-I bond in our substrate, a range of catalysts can be effective.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) of N-Aryl/alkyl-2-amino-4-chloro-1-nitrobenzene
Pd(OAc)₂ / BINAPNaOt-BuToluene10018~82
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11012~96
Pd(OAc)₂ / RuPhosCs₂CO₃THF9016~94
[Pd(allyl)Cl]₂ / DavePhosNaOt-BuToluene10024~90

Experimental Protocols

Below are detailed methodologies for the three key cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and if required, the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 10 mL), the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) for the specified duration.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Substrate Addition: Add 4-Chloro-2-iodo-1-nitrobenzene (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Remove the tube from the glovebox and add the amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed solvent (e.g., dioxane, 5 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 110 °C) for the indicated time.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_output Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Ar-I Ar-I Ar'B(OH)2 Ar'B(OH)2 Base Base

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuI CuI Transmetalation->CuI Pd cycle intermediate Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Ar-I Ar-I R-C≡CH R-C≡CH Base Base Ar-C≡CR Ar-C≡CR

Caption: Generalized Catalytic Cycle for the Sonogashira Reaction.[2]

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_output Product Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine_Coordination HNR'R'', Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-NR'R'' Ar-I Ar-I HNR'R'' HNR'R'' Base Base

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.[2]

Experimental Workflow

The following diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Prepare Reactants (Aryl Halide, Coupling Partner, Base) Reaction_Setup Combine Reactants and Catalyst in Schlenk Tube under Inert Gas Reagent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System (Pd Precursor, Ligand) Catalyst_Prep->Reaction_Setup Solvent_Degas Degas Solvent Solvent_Addition Add Degassed Solvent Solvent_Degas->Solvent_Addition Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir for Specified Time Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Layer Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: A Typical Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 4-Chloro-2-iodo-1-nitrobenzene, a valuable intermediate in the synthesis of various biologically active molecules. We present a validated experimental protocol for a common synthetic method and explore a viable alternative, offering insights into their respective methodologies and potential performance.

Synthetic Route Comparison

The synthesis of 4-Chloro-2-iodo-1-nitrobenzene can be approached through different strategies. Below is a comparison of two prominent routes: the Sandmeyer reaction of 4-chloro-2-nitroaniline and the direct iodination of 4-chloro-1-nitrobenzene.

ParameterRoute 1: Sandmeyer Reaction Route 2: Direct Iodination
Starting Material 4-Chloro-2-nitroaniline4-Chloro-1-nitrobenzene
Key Reagents Sodium nitrite, Potassium iodide, Hydrochloric acidIodic acid, Acetic acid, Acetic anhydride, Sulfuric acid
Reaction Type Diazotization followed by nucleophilic substitutionElectrophilic aromatic substitution
Reaction Conditions Low temperature (0-5 °C) for diazotizationMild conditions
Reported Yield Not explicitly stated, but implied to be effective39-83% for similar iodinated arenes[1]
Purity Recrystallization yields crystalline product.[2]Purification by crystallization or chromatography is required.[1]
Reaction Time Several hours, including an overnight cooling step.[2]Dependent on substrate, typically a few hours.[1]

Experimental Protocols

Route 1: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene via Sandmeyer Reaction

This established method utilizes the diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer reaction with potassium iodide.

Materials:

  • 4-Chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane

  • Methanol

  • Distilled water

  • Ice

Procedure: [2]

  • Dissolve 2 g (0.0116 mol) of 4-chloro-2-nitroaniline in 10 ml of concentrated HCl in a flask.

  • Cool the mixture in an ice bath to a temperature of 0-5 °C.

  • While stirring, add a solution of 0.96 g (0.014 mol) of NaNO₂ in a small amount of water.

  • After 5 minutes, add a solution of 2.17 g (0.0134 mol) of KI in water and continue stirring for 10 minutes at the same temperature.

  • Remove the ice bath and allow the mixture to stir until it reaches room temperature.

  • Heat the mixture to facilitate the removal of nitrogen gas and to reduce the volume.

  • Cool the resulting mixture in an ice bath overnight to allow for precipitation.

  • Filter the obtained precipitate and wash it with distilled water.

  • Recrystallize the dried product from a mixture of dichloromethane and methanol to obtain yellow needles of 4-Chloro-2-iodo-1-nitrobenzene.

Route 2: Proposed Synthesis via Direct Iodination

This alternative route involves the direct electrophilic iodination of 4-chloro-1-nitrobenzene. While a specific protocol for this exact transformation is not detailed in the available literature, a general method using iodic acid as the iodinating agent for deactivated arenes has been described and can be adapted.[1]

Proposed Materials:

  • 4-Chloro-1-nitrobenzene

  • Anhydrous Iodic Acid (HIO₃)

  • Acetic Acid

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Aqueous Sodium Sulfite (Na₂SO₃) solution

Proposed Procedure (based on similar reactions): [1]

  • Prepare a mixture of anhydrous iodic acid in acetic acid, acetic anhydride, and concentrated sulfuric acid.

  • Add 4-chloro-1-nitrobenzene to the reaction mixture under controlled temperature conditions.

  • Stir the reaction for a period sufficient to achieve a high conversion, monitoring by a suitable technique (e.g., TLC or GC).

  • Upon completion, pour the reaction mixture into an excess of aqueous sodium sulfite solution to reduce any unreacted iodine species.

  • Isolate the crude product, which may precipitate or require extraction with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction start 4-Chloro-2-nitroaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl, 0-5°C product 4-Chloro-2-iodo-1-nitrobenzene diazonium->product KI Synthetic_Route_2 cluster_start_alt Starting Material cluster_iodination Direct Iodination start_alt 4-Chloro-1-nitrobenzene product_alt 4-Chloro-2-iodo-1-nitrobenzene start_alt->product_alt HIO₃, H₂SO₄, Ac₂O, AcOH

References

A Comparative Analysis of 4-Chloro-2-iodo-1-nitrobenzene: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the theoretical and experimentally determined properties of 4-Chloro-2-iodo-1-nitrobenzene (CAS No. 160938-18-1), a halogenated nitroaromatic compound.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize such compounds as versatile building blocks in organic synthesis.[1] The unique reactivity of this molecule, stemming from its specific substitution pattern of nitro, iodo, and chloro groups on a benzene ring, makes it a compound of significant interest.[1]

Physicochemical Properties: A Comparative Summary

The following table summarizes the key theoretical and experimental properties of 4-Chloro-2-iodo-1-nitrobenzene. This data is crucial for predicting its behavior in various chemical reactions and for designing synthetic routes.

PropertyTheoretical ValueExperimental Value
Molecular Formula C₆H₃ClINO₂C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol 283.45 g/mol [1]
Melting Point Predicted based on similar structures97°C to 101°C[1]
Boiling Point Predicted to be high309.3°C[2]
Appearance Crystalline solidLight sensitive solid[1]
Solubility Insoluble in water; Soluble in organic solventsSlightly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[1][3]

Experimental Protocols: Synthesis of Halogenated Nitroaromatics

The synthesis of substituted nitroaromatic compounds like 4-Chloro-2-iodo-1-nitrobenzene often involves a multi-step process. A common and analogous method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. An experimental protocol for a closely related isomer, which illustrates the general principles, is detailed below.

Synthesis of 4-Chloro-1-iodo-2-nitrobenzene from 4-Chloro-2-nitroaniline [4]

  • Diazotization: 4-Chloro-2-nitroaniline (2 g, 0.0116 mol) is dissolved in 10 ml of concentrated HCl. The mixture is cooled in an ice bath to 0-5 °C (273-278 K).[4]

  • A solution of Sodium Nitrite (NaNO₂) (0.96 g, 0.014 mol) is added to the cooled mixture while stirring to form the diazonium salt.[4]

  • Iodination: After 5 minutes, a solution of Potassium Iodide (KI) (2.17 g, 0.0134 mol) is added, and the mixture is stirred for an additional 10 minutes at 0-5 °C.[4]

  • Work-up: The ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated to facilitate the evolution of nitrogen gas and to reduce the volume.[4]

  • Isolation and Purification: The mixture is cooled overnight in an ice bath to allow for precipitation. The resulting solid is collected by filtration, washed with distilled water, and dried.[4]

  • Recrystallization: The crude product is recrystallized from a mixture of dichloromethane and methanol to yield purified crystals.[4]

This procedure highlights the critical control of temperature during the diazotization step to ensure the stability of the diazonium salt intermediate.

Visualizing the Synthetic Pathway

The following diagram illustrates the generalized workflow for the synthesis of a chloro-iodo-nitrobenzene derivative from its corresponding aniline precursor, as described in the experimental protocol.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product A 4-Chloro-2-nitroaniline P1 Diazotization (0-5 °C) A->P1 B NaNO2 / conc. HCl B->P1 C Diazonium Salt P1->C Formation E 4-Chloro-2-iodo-1-nitrobenzene C->E Iodination D Potassium Iodide (KI) D->E

Synthesis workflow for 4-Chloro-2-iodo-1-nitrobenzene.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Chloro-2-iodo-1-nitrobenzene based on information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for 4-Chloro-2-iodo-1-nitrobenzene (CAS No. 160938-18-1) was not available. Therefore, these procedures should be considered a general guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

The proper disposal of 4-Chloro-2-iodo-1-nitrobenzene is critical due to its hazardous nature, which is inferred from data on structurally similar halogenated nitroaromatic compounds. These substances are generally toxic and harmful to the environment.

Hazard Profile of Structurally Similar Compounds

To illustrate the potential hazards of 4-Chloro-2-iodo-1-nitrobenzene, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds. This data underscores the need for cautious handling and disposal.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1][2][3]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[4][5][6]
1-Iodo-2-nitrobenzene609-73-4Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332); Causes skin irritation (H315); Causes serious eye irritation (H319).
2-Chloro-1-iodo-4-nitrobenzene41252-96-4Causes skin irritation (H315); Causes serious eye irritation (H319).

Experimental Protocol for Waste Disposal

The following protocol outlines the recommended steps for the safe segregation, storage, and preparation of 4-Chloro-2-iodo-1-nitrobenzene waste for disposal.

1. Waste Segregation:

  • Isolate Halogenated Waste: 4-Chloro-2-iodo-1-nitrobenzene is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams. Mixing can complicate the disposal process and may create additional hazards.

2. Waste Container Selection and Labeling:

  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition and compatible with the waste.

  • Labeling: Immediately label the waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-2-iodo-1-nitrobenzene"

    • The approximate concentration and volume

    • The date of accumulation

    • The appropriate hazard pictograms (e.g., toxic, environmental hazard)

3. On-site Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Ensure all necessary paperwork and waste manifests are completed accurately as required by your institution and the waste disposal company.

Disposal Methodologies

The recommended and most common method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration .

  • Process: The waste is burned in a specialized hazardous waste incinerator at very high temperatures (typically above 1,800°F). This process destroys the toxic organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic acids.

  • Emission Control: The incinerator is equipped with advanced air pollution control systems to scrub and neutralize the resulting gases, preventing the release of harmful pollutants into the atmosphere.

  • Ash Disposal: The remaining ash is tested and, if deemed non-hazardous, can be landfilled. If the ash still contains hazardous materials, it must be disposed of in a secure hazardous waste landfill.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-Chloro-2-iodo-1-nitrobenzene.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Contractor Interaction cluster_disposal Final Disposal WasteGen Waste Generation: 4-Chloro-2-iodo-1-nitrobenzene Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards Segregate->Label Store Store in a Designated, Ventilated Area with Secondary Containment Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS WastePickup Licensed Contractor Picks Up Waste ContactEHS->WastePickup Transport Transport to a Licensed Disposal Facility WastePickup->Transport Incinerate High-Temperature Incineration Transport->Incinerate EmissionControl Air Pollution Control (Scrubbing) Incinerate->EmissionControl AshManagement Ash Residue Management Incinerate->AshManagement Landfill Final Disposal of Ash (Secure Landfill if Hazardous) AshManagement->Landfill

Caption: Disposal workflow for 4-Chloro-2-iodo-1-nitrobenzene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-iodo-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-iodo-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.